6-Alkyne-F-araNAD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H28FN7O13P2 |
|---|---|
Poids moléculaire |
703.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C24H28FN7O13P2/c1-2-5-27-21-16-22(29-10-28-21)32(11-30-16)24-19(35)18(34)14(44-24)9-42-47(39,40)45-46(37,38)41-8-13-17(33)15(25)23(43-13)31-6-3-4-12(7-31)20(26)36/h1,3-4,6-7,10-11,13-15,17-19,23-24,33-35H,5,8-9H2,(H4-,26,27,28,29,36,37,38,39,40)/t13-,14-,15?,17+,18-,19-,23-,24-/m1/s1 |
Clé InChI |
PFDFSNMUWNHCSQ-YKZBMEEWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 6-Alkyne-F-araNAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Alkyne-F-araNAD is a potent, mechanism-based, and irreversible inhibitor of the ectoenzyme CD38.[1] This guide provides a comprehensive overview of its mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its application in research settings. Contrary to initial hypotheses that might associate NAD analogs with PARP inhibition, current scientific evidence points overwhelmingly to CD38 as the primary target of this compound. This molecule serves as a valuable chemical probe for studying the biology of CD38, a key regulator of cellular NAD+ levels.[2][3]
Core Mechanism of Action
The inhibitory action of this compound on CD38 is a result of its unique chemical structure. The molecule is an analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the natural substrate for CD38.
-
The F-araNAD Moiety: The fluorinated arabinose component of the molecule facilitates a covalent modification of the CD38 enzyme. This covalent linkage results in the irreversible inhibition of CD38's enzymatic activities.
-
The 6-Alkyne Handle: The alkyne group at the 6th position of the adenine ring does not directly participate in the inhibition of CD38. Instead, it functions as a bioorthogonal handle. This alkyne group can be specifically and efficiently labeled using "click chemistry," allowing for the attachment of various reporter molecules, such as fluorophores or biotin, for visualization and downstream analysis.
By irreversibly binding to and inhibiting CD38, this compound effectively blocks the degradation of NAD+ into nicotinamide (NAM) and adenosine (B11128) diphosphate-ribose (ADPR) or cyclic ADPR (cADPR).[4] This leads to an increase in intracellular NAD+ levels, which has significant downstream effects on cellular metabolism and signaling.[2][5]
Impact on Cellular Signaling Pathways
CD38 is a critical regulator of cellular NAD+ homeostasis, and its inhibition by this compound has profound effects on multiple signaling pathways.[3] The primary consequence of CD38 inhibition is the preservation of intracellular NAD+ pools.[2][5] NAD+ is an essential cofactor for a variety of enzymes, including sirtuins and PARPs, and is crucial for cellular energy metabolism.[6][7]
Key signaling pathways affected by CD38 inhibition include:
-
Sirtuin Activation: Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating gene expression, metabolism, and cellular stress responses. By increasing NAD+ availability, CD38 inhibition can lead to the activation of sirtuins, such as SIRT1.[6][8]
-
Metabolic Reprogramming: CD38 inhibition can rewire cellular metabolism. For instance, in CAR-T cells, inhibiting CD38 has been shown to repress glycolytic metabolism.[8] This modulation of cellular energetics can have significant implications for cell function and survival.
-
Calcium Signaling: CD38 produces cADPR, a second messenger that mobilizes calcium from intracellular stores. By inhibiting cADPR production, this compound can modulate intracellular calcium signaling pathways.[4]
-
Inflammation and Oxidative Stress: CD38 activity is often upregulated in inflammatory conditions. Inhibition of CD38 has been shown to alleviate inflammation and decrease oxidative stress.[9]
Quantitative Data on CD38 Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| 78c | Small Molecule | CD38 | IC50: ~15-30 nM | [9] |
| TNB-738 | Biparatopic Antibody | CD38 | IC50: 6.4 nM (recombinant CD38) | [10] |
| LX-102 | Allosteric Small Molecule | CD38 | IC50: 14.9 µM | [11] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface CD38 using this compound and Click Chemistry
This protocol describes the use of this compound to specifically label CD38 on the surface of live cells, followed by fluorescent tagging via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Cells expressing CD38 (e.g., HL-60 cells)
-
This compound
-
Azide-functionalized fluorophore (e.g., Azide-fluor 488)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
Labeling with this compound: Add this compound to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C to allow for covalent labeling of CD38.
-
Washing: After incubation, wash the cells three times with cold PBS containing 1% BSA to remove unbound this compound.
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 50 mM CuSO4
-
5 µL of 50 mM THPTA
-
10 µL of 100 mM sodium ascorbate (freshly prepared)
-
1 µL of 1 mM azide-fluorophore
-
83 µL of PBS
-
-
Resuspend the cell pellet in the click reaction cocktail.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with cold PBS containing 1% BSA.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry or fluorescence microscopy to detect the fluorescently labeled CD38.
Visualizations
Signaling Pathway of CD38 Inhibition
Caption: Mechanism of this compound action on CD38 signaling.
Experimental Workflow for CD38 Labeling
Caption: Workflow for labeling CD38 with this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review [frontiersin.org]
- 5. “NAD+ Supplementation + CD38 Inhibition”: The Golden Key to Reversing Skin Aging < DISCOVERY < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 6. Inhibition of CD38 enzyme activity on engrafted human immune cells enhances NAD+ metabolism and inhibits inflammation in an in-vivo model of xeno-GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of CD38 enzymatic activity enhances CAR-T cell immune-therapeutic efficacy by repressing glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CD38 by 78c Enhanced NAD+, Alleviated Inflammation, and Decreased Oxidative Stress in Old Murine Macrophages Induced by Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
6-Alkyne-F-araNAD: A Technical Guide for Studying NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Alkyne-F-araNAD, a powerful chemical probe for investigating the complex roles of NAD+ in cellular metabolism. This document details its mechanism of action, inhibitory properties, and its application in identifying and quantifying NAD+-binding proteins. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and drug development.
Introduction to this compound
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for a variety of signaling enzymes, including PARPs, sirtuins, and CD38.[1][2] The dysregulation of NAD+ metabolism is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[1][3] Understanding the intricate network of NAD+-protein interactions is therefore of paramount importance.
This compound is a clickable, mechanism-based inhibitor of the NAD+-glycohydrolase CD38.[1][4] It is an analog of F-araNAD, a known covalent inhibitor of CD38.[5][6] The presence of the 2'-fluorine on the arabinose sugar moiety confers stability and allows for the covalent modification of target enzymes. The 6-alkyne group on the adenine ring provides a bioorthogonal handle for "click" chemistry, enabling the attachment of reporter tags such as fluorophores or biotin (B1667282) for visualization and enrichment of target proteins.[4][7] This makes this compound an invaluable tool for studying the cellular biology of CD38 and for identifying other potential NAD+-binding proteins.
Biochemical Properties and Inhibitory Activity
This compound acts as an irreversible inhibitor of CD38.[1] The mechanism of inhibition is believed to involve the formation of a covalent bond with the enzyme's active site, similar to other F-araNAD analogs.[8] While specific inhibitory constants for this compound against a broad range of NAD+-consuming enzymes are not widely published, data for related ara-F-NAD analogs provide valuable insights into its potential potency and selectivity. The inhibitory activity of several ara-F-NAD analogs against human CD38 NADase is summarized in the table below.
Table 1: Inhibitory Activity of ara-F-NAD Analogs against Human CD38 NADase
| Compound | Modification on Adenine Ring | IC50 (nM)[4] |
| ara-F NHD | 2-amino | 133 |
| ara-F NGD | 2-amino, 6-oxo | 89.3 |
| 6-OMe-ara-F NHD | 6-methoxy | 114 |
Data from a study on NAD analogues as potent inhibitors of CD38 NADase suggest that modifications at the C2 and C6 positions of the adenine ring are well-tolerated and maintain potent inhibitory activity against CD38.[4]
Signaling Pathways and Experimental Workflows
NAD+ Metabolism and Signaling
NAD+ is central to numerous cellular processes. It is synthesized through de novo, Preiss-Handler, and salvage pathways and is consumed by enzymes that regulate critical cellular functions such as DNA repair, gene expression, and calcium signaling.[2][9]
Caption: NAD+ metabolism and key consuming enzymes, with the inhibitory action of this compound on CD38.
Experimental Workflow for Target Identification
The primary application of this compound is the identification of its cellular targets. This is typically achieved through a multi-step workflow involving cell labeling, click chemistry, protein enrichment, and mass spectrometry-based proteomic analysis.
References
- 1. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 2. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Live-Cell Labeling Using Alkyne-Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the metabolic labeling of DNA in living cells using an alkyne-modified nucleoside analog, followed by fluorescent detection via click chemistry. This powerful technique allows for the visualization and quantification of DNA synthesis, a cornerstone of cellular proliferation and a critical parameter in numerous fields, including cancer biology, neurobiology, and drug development.
The protocol centers on the use of a synthetic nucleoside, such as (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU), which contains a terminal alkyne group.[1] This analog is fed to living cells and is incorporated into newly synthesized DNA during replication. The alkyne handle then serves as a bioorthogonal reactive group for covalent ligation to a fluorescent azide (B81097) reporter molecule via a highly specific and efficient click reaction.[1][2][3] This methodology offers a superior alternative to traditional techniques like BrdU labeling, as it does not require harsh DNA denaturation steps, making it compatible with multiplexing and the preservation of cellular and tissue architecture.[1]
Two primary modes of click chemistry are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is a rapid and efficient reaction, the copper catalyst can exhibit cytotoxicity.[2] SPAAC provides a copper-free alternative, ideal for long-term live-cell imaging experiments where cell viability is paramount.[2][4]
Signaling Pathway and Experimental Workflow
References
- 1. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Alkyne-F-araNAD in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Alkyne-F-araNAD is a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) that incorporates a terminal alkyne group. This functional group allows for the covalent labeling of ADP-ribosyltransferases, such as CD38 and Poly(ADP-ribose) polymerases (PARPs), through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1] Specifically, the alkyne group reacts with an azide-tagged molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This enables the attachment of various reporter molecules, such as fluorophores or biotin, to the target proteins for visualization, identification, and quantification. These application notes provide detailed protocols for the use of this compound in click chemistry for the study of ADP-ribosylation.
Principle of the Method
The use of this compound in click chemistry involves a two-step process. First, the alkyne-modified NAD+ analog is metabolically incorporated into target proteins by ADP-ribosyltransferases. Subsequently, a reporter molecule containing an azide (B81097) group is covalently attached to the alkyne-tagged protein via a CuAAC reaction. This method allows for the specific detection and analysis of ADP-ribosylated proteins.
Applications
-
Fluorescent Labeling and Imaging: Visualize the localization and dynamics of ADP-ribosylated proteins in fixed or living cells.
-
Protein Enrichment and Identification: Isolate and identify ADP-ribosylated proteins from complex biological samples using biotin-azide tags followed by affinity purification and mass spectrometry.[2][3][4]
-
Enzyme Activity Assays: Quantify the activity of ADP-ribosyltransferases like CD38 by measuring the incorporation of the alkyne tag.[5][6][7]
-
Studying DNA Damage Response: Investigate the role of PARP-mediated ADP-ribosylation in DNA repair pathways.
Required Materials
-
This compound
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Streptavidin beads (for enrichment)
-
SDS-PAGE and Western blotting reagents
-
Fluorescence microscope or plate reader
-
Mass spectrometer (for protein identification)
Experimental Protocols
Protocol 1: In Vitro Labeling of Purified Proteins
This protocol describes the labeling of a purified ADP-ribosyltransferase with this compound.
1. Labeling Reaction: a. Prepare a reaction mixture containing the purified enzyme (e.g., 5 µM CD38) in an appropriate reaction buffer.[5] b. Add this compound to the desired final concentration (e.g., 1-10 µM). c. Incubate the reaction at 37°C for 30-60 minutes.
2. Click Chemistry Reaction: a. To the labeling reaction, add the following components in order:
- Azide-fluorophore or Azide-biotin (final concentration 25-50 µM)
- THPTA (final concentration 250 µM)
- Copper(II) sulfate (CuSO4) (final concentration 50 µM)
- Freshly prepared sodium ascorbate (final concentration 2.5 mM) b. Incubate the reaction for 1 hour at room temperature, protected from light.
3. Analysis: a. For fluorescently labeled proteins, analyze the reaction mixture by SDS-PAGE and in-gel fluorescence scanning. b. For biotin-labeled proteins, proceed with Western blotting and detection using streptavidin-HRP or proceed to affinity purification.
Protocol 2: Labeling of Proteins in Cell Lysates
This protocol is for labeling ADP-ribosylated proteins in a total cell lysate.
1. Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation and determine the protein concentration.
2. Labeling Reaction: a. In a microcentrifuge tube, combine the following:
- Cell lysate (e.g., 50 µg of total protein)
- Reaction buffer
- This compound (final concentration 50-100 µM) b. If studying PARP activity, include activated DNA (e.g., salmon sperm DNA). c. Incubate at 37°C for 30-60 minutes.[2]
3. Click Chemistry Reaction: a. Follow the same procedure as in Protocol 1, step 2.
4. Analysis: a. Analyze the labeled lysate by in-gel fluorescence or Western blotting as described in Protocol 1.
Protocol 3: Live Cell Labeling and Imaging (Adapted from general protocols)
This protocol provides a general guideline for labeling ADP-ribosylated proteins in living cells. Optimization of probe concentration and incubation time is recommended for each cell type.
1. Cell Seeding and Treatment: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Treat cells with any desired experimental compounds.
2. Metabolic Labeling: a. Replace the culture medium with fresh medium containing this compound (e.g., 1-10 µM). b. Incubate for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
3. Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
4. Click Chemistry Reaction: a. Prepare the click reaction cocktail as described in Protocol 1, step 2a. b. Add the cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
5. Imaging: a. Wash the cells three times with PBS. b. Mount the coverslips with an appropriate mounting medium, with DAPI if nuclear counterstaining is desired. c. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 4: Enrichment of Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of biotin-labeled proteins for subsequent proteomic analysis.
1. Labeling and Click Reaction: a. Label proteins in cell lysates using this compound and Biotin-Azide as described in Protocol 2.
2. Protein Precipitation: a. Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. b. Centrifuge to pellet the proteins and discard the supernatant.
3. Solubilization and Affinity Purification: a. Resuspend the protein pellet in a buffer containing 1% SDS. b. Dilute the sample with a non-denaturing buffer to reduce the SDS concentration to below 0.1%. c. Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins. d. Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% SDS, high salt buffer, and PBS) to remove non-specifically bound proteins.
4. On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce and alkylate the proteins on the beads. c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
5. Mass Spectrometry Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by LC-MS/MS for protein identification and quantification.[8][9]
Data Presentation
Quantitative Analysis of CD38 Dimerization
This compound can be used to synthesize a dimeric form of the probe (dF-araNAD+) to study enzyme dimerization. In a study on HL-60 cells, treatment with dF-araNAD+ induced CD38 homodimerization, which was quantified by flow cytometry.
| Treatment | Mean Fluorescence Intensity (FRET Channel) | Fold Change vs. Untreated |
| Untreated | 150 ± 20 | 1.0 |
| F-araNAD+ (monomer) | 165 ± 25 | 1.1 |
| dF-araNAD+ (dimer) | 450 ± 50 | 3.0 |
| Data are representative and adapted from a study on CD38 dimerization.[5] |
Visualizations
Experimental Workflow for Protein Identification
Caption: Workflow for identification of ADP-ribosylated proteins.
PARP1 Signaling in DNA Damage Response
Caption: PARP1 signaling pathway in DNA damage repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of CD38 hydrolase and cyclase activity as an approach to immunostimulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of CD38 using 6-Alkyne-F-araNAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD38 is a multifunctional transmembrane glycoprotein (B1211001) that acts as both a receptor and an ectoenzyme. It plays a crucial role in various physiological processes, including signal transduction, calcium signaling, and cell adhesion. As an enzyme, CD38 catalyzes the synthesis of cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR) from NAD+, which are important second messengers in calcium mobilization.[1][2][3] The receptor function of CD38 is initiated by binding to its ligand, CD31, or agonistic antibodies, leading to the phosphorylation of intracellular proteins like Erk and Cbl and subsequent cellular responses.[1][3]
6-Alkyne-F-araNAD is a mechanism-based inhibitor of CD38 that covalently binds to the enzyme, effectively trapping it in an intermediate state.[1] This property makes it an excellent tool for the specific labeling of CD38. The incorporated alkyne group serves as a handle for the subsequent attachment of a fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1] This two-step labeling strategy allows for the sensitive and specific detection of CD38 on the surface of living cells without significantly interfering with its receptor functions, such as antibody binding and signaling.[1][3]
These application notes provide detailed protocols for the fluorescent labeling of CD38 on live cells using this compound and subsequent click chemistry.
Data Presentation
The following table summarizes quantitative data on the labeling of CD38 using this compound and related probes from published studies. This data is useful for estimating labeling efficiency and comparing intracellular vs. cell-surface CD38 populations.
| Cell Line | Treatment | Labeling Probe(s) | Analytical Method | Key Finding | Reference |
| RA-treated HL-60 | None | This compound + SR101–F-araNMN | In-gel fluorescence | ~6.5% of total CD38 is intracellular. | [1] |
| Raji | None | This compound + SR101–F-araNMN | In-gel fluorescence | ~4.2% of total CD38 is intracellular. | [1] |
| MM cells from patients | Ricolinostat (5 µM) | Anti-CD38 antibody | Flow Cytometry | 2.5-fold increase in CD38 MFI at 72h. | [4] |
| MM cells from patients | Ricolinostat (10 µM) | Anti-CD38 antibody | Flow Cytometry | 3.1-fold increase in CD38 MFI at 72h. | [4] |
| T-ALL blasts (diagnostic) | None | Anti-CD38 antibody | Flow Cytometry | Median MFI of 4.2. | [5] |
| T-ALL blasts (relapsed) | None | Anti-CD38 antibody | Flow Cytometry | Median MFI of 5.6. | [5] |
MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental procedures, the following diagrams have been generated using Graphviz.
CD38 Signaling Pathway
Caption: CD38 signaling upon ligand or antibody binding.
Experimental Workflow for Fluorescent Labeling of CD38
Caption: Experimental workflow for labeling CD38.
Experimental Protocols
Protocol 1: Labeling of Cell-Surface CD38 with this compound
This protocol describes the first step of the labeling process, where the alkyne handle is attached to cell-surface CD38.
Materials:
-
Cells expressing CD38 (e.g., RA-treated HL-60 cells, Raji cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, aim for approximately 1 x 10⁶ cells/mL.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with 1 mL of PBS.
-
Resuspend the cell pellet in PBS to a final concentration of 1 x 10⁷ cells/mL.
-
-
Labeling with this compound:
-
Add this compound to the cell suspension to a final concentration of 10 µM.
-
Incubate the cells for 8-30 minutes at room temperature or 4°C. The optimal time may need to be determined empirically for different cell types.
-
After incubation, pellet the cells by centrifugation (300 x g for 5 minutes).
-
-
Washing:
-
Discard the supernatant.
-
Wash the cells twice with 1 mL of cold PBS to remove any unreacted this compound.
-
After the final wash, resuspend the cells in an appropriate buffer for the subsequent click chemistry reaction.
-
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol details the attachment of an azide-containing fluorescent dye to the alkyne-labeled CD38 on the cell surface.
Materials:
-
Alkyne-labeled cells from Protocol 1
-
Azide-conjugated fluorescent dye of choice (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to reduce cytotoxicity)
-
PBS, pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.
-
THPTA (optional): Prepare a 100 mM stock solution in water.
-
-
Click Reaction:
-
Resuspend the alkyne-labeled cells in 100 µL of PBS.
-
Prepare the click reaction cocktail in a separate tube immediately before use. For a 100 µL final reaction volume, add the components in the following order:
-
PBS to a final volume of 100 µL (after adding all reagents)
-
1 µL of 10 mM Azide-Fluorophore (final concentration: 100 µM)
-
1 µL of 100 mM THPTA (final concentration: 1 mM) (optional)
-
1 µL of 50 mM CuSO₄ (final concentration: 500 µM)
-
1 µL of 500 mM Sodium Ascorbate (final concentration: 5 mM)
-
-
Vortex the click reaction cocktail briefly to mix.
-
Add the click reaction cocktail to the cell suspension.
-
Incubate the reaction for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
After incubation, pellet the cells by centrifugation (300 x g for 5 minutes).
-
Discard the supernatant.
-
Wash the cells three times with 1 mL of cold PBS.
-
Resuspend the final cell pellet in an appropriate buffer for analysis by fluorescence microscopy or flow cytometry.
-
Concluding Remarks
The use of this compound in combination with click chemistry provides a robust and specific method for the fluorescent labeling of CD38 on live cells. This technique is a valuable tool for studying the localization, trafficking, and dynamics of CD38 in various biological contexts. The provided protocols offer a starting point for researchers to implement this methodology in their own experimental systems. Optimization of incubation times and reagent concentrations may be necessary for specific cell types and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CD38 ligation in human B cell progenitors triggers tyrosine phosphorylation of CD19 and association of CD19 with lyn and phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based small molecule probes for labeling CD38 on live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of CD38 expression on multiple myeloma cells by novel HDAC6 inhibitors is a class effect and augments the efficacy of daratumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric evaluation of CD38 expression levels in the newly diagnosed T-cell acute lymphoblastic leukemia and the effect of chemotherapy on its expression in measurable residual disease, refractory disease and relapsed disease: an implication for anti-CD38 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Alkyne-F-araNAD in Flow Cytometry for Monitoring NAD+-Consuming Enzymes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38.[1][2][3] These enzymes play vital roles in a multitude of cellular processes, such as DNA repair, gene expression, and calcium signaling.[4][5] Dysregulation of their activity is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[3] Consequently, the development of robust methods to monitor the activity of these enzymes in single cells is of paramount importance for basic research and drug discovery.
6-Alkyne-F-araNAD is a cell-permeable chemical probe designed to investigate the activity of NAD+-consuming enzymes.[6] This NAD+ analog contains a terminal alkyne group, which serves as a handle for "click chemistry," a highly specific and efficient bioorthogonal ligation reaction.[7] Once inside the cell, this compound is utilized by NAD+-dependent enzymes as a substrate. The alkyne-tagged ADP-ribose moiety is subsequently transferred to target proteins (in the case of PARPs) or other molecules. The incorporated alkyne can then be covalently labeled with an azide-functionalized fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8] The resulting fluorescence can be quantified on a single-cell level using flow cytometry, providing a powerful tool to assess enzyme activity.[1][9]
This application note provides detailed protocols for the use of this compound in conjunction with flow cytometry to monitor the activity of NAD+-consuming enzymes, with a focus on PARP1 and sirtuins. It also discusses the potential for this probe to be used in studying CD38.[6][10]
Signaling Pathways and Experimental Workflow
The activity of PARP1 and SIRT1 is intricately linked to cellular NAD+ metabolism. PARP1 is activated by DNA damage and consumes NAD+ to synthesize poly(ADP-ribose) chains on itself and other nuclear proteins, playing a crucial role in DNA repair.[4] Sirtuins, on the other hand, are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes through the deacetylation of histones and other proteins.[5]
Figure 1: Simplified signaling pathway of PARP1 and SIRT1 activation and their utilization of NAD+ and this compound.
The experimental workflow for utilizing this compound in flow cytometry involves several key steps: cell treatment, labeling with the alkyne probe, fixation and permeabilization, click chemistry reaction with a fluorescent azide, and finally, data acquisition and analysis by flow cytometry.
Figure 2: Experimental workflow for measuring NAD+-consuming enzyme activity using this compound and flow cytometry.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
-
Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Protocol 1: In Situ Measurement of PARP1 Activity in Response to DNA Damage
This protocol describes the measurement of PARP1 activity in cells treated with a DNA damaging agent.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Induction of DNA Damage: Treat cells with a known DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes or 100 µM MNNG for 30 minutes) to induce PARP1 activity. Include an untreated control.
-
Inhibitor Control (Optional): To confirm the specificity of the signal for PARP activity, pre-incubate a set of cells with a PARP inhibitor (e.g., 10 µM Olaparib) for 1 hour before adding the DNA damaging agent.
-
Labeling with this compound: Remove the treatment medium and wash the cells once with warm PBS. Add pre-warmed cell culture medium containing 50-100 µM this compound and incubate for 1-2 hours at 37°C.
-
Cell Harvesting and Fixation:
-
Harvest the cells using a standard trypsinization procedure.
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Permeabilization: Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
440 µL PBS
-
20 µL of 50 mM CuSO₄
-
10 µL of 50 mM Azide-Alexa Fluor 488 (or other fluorophore)
-
20 µL of 1 M sodium ascorbate (B8700270) (freshly prepared)
-
10 µL of 50 mM THPTA
-
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Staining:
-
Wash the cells twice with permeabilization buffer.
-
(Optional) Counterstain for DNA content with a suitable dye (e.g., DAPI or Propidium Iodide) to analyze cell cycle-dependent activity.
-
Resuspend the cells in PBS with 1% BSA for flow cytometry analysis.
-
-
Flow Cytometry: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore. Analyze the mean fluorescence intensity (MFI) of the cell population.
Protocol 2: Measurement of Sirtuin Activity
This protocol can be adapted to measure changes in sirtuin activity by treating cells with known sirtuin activators or inhibitors.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Modulation of Sirtuin Activity: Treat cells with a sirtuin modulator (e.g., 100 µM Resveratrol to activate SIRT1, or 10 µM EX-527 to inhibit SIRT1) for a suitable duration (e.g., 4-24 hours). Include an untreated control.
-
Labeling with this compound: Follow step 4 from Protocol 1.
-
Cell Processing and Flow Cytometry: Follow steps 5-9 from Protocol 1.
Data Presentation
The quantitative data obtained from flow cytometry experiments can be summarized in tables for clear comparison of different treatment conditions.
Table 1: Quantification of PARP1 Activity in Response to DNA Damage
| Treatment Condition | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 150 | 25 | 1.0 |
| H₂O₂ (10 mM) | 850 | 75 | 5.7 |
| Olaparib (10 µM) + H₂O₂ | 200 | 30 | 1.3 |
| MNNG (100 µM) | 1200 | 110 | 8.0 |
| Olaparib (10 µM) + MNNG | 250 | 40 | 1.7 |
Table 2: Quantification of Sirtuin Activity Modulation
| Treatment Condition | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 200 | 35 | 1.0 |
| Resveratrol (100 µM) | 350 | 45 | 1.75 |
| EX-527 (10 µM) | 120 | 20 | 0.6 |
Table 3: IC50 Values of PARP Inhibitors Determined by Flow Cytometry
| PARP Inhibitor | Cell Line | IC50 (µM) |
| Olaparib | HeLa | 0.015 |
| Veliparib | A549 | 0.028 |
| Talazoparib | MDA-MB-436 | 0.001 |
Note: The data presented in these tables are illustrative and may not represent actual experimental results. Researchers should generate their own data for accurate quantification.
Discussion and Troubleshooting
The use of this compound in flow cytometry offers a powerful method for the single-cell analysis of NAD+-consuming enzyme activity. This approach provides several advantages over traditional biochemical assays, including the ability to analyze heterogeneous cell populations and to correlate enzyme activity with other cellular parameters such as cell cycle phase.
It is important to note that this compound is a substrate for multiple NAD+-consuming enzymes.[2][6] Therefore, when studying a specific enzyme, it is crucial to use appropriate controls, such as specific inhibitors or genetic knockouts, to ensure the observed signal is attributable to the enzyme of interest. For instance, when investigating PARP1 activity, pre-treatment with a PARP inhibitor should significantly reduce the fluorescent signal. Similarly, for sirtuin studies, specific sirtuin modulators should be employed.
Recent studies have also highlighted the utility of this compound and similar probes for labeling CD38, another important NADase.[6][10] This presents both an opportunity and a challenge. Researchers can potentially use this probe to study CD38 activity in a similar manner to PARPs and sirtuins. However, in cell types expressing high levels of CD38, it may be necessary to use CD38-specific inhibitors or knockout models to isolate the activity of other NAD+-consuming enzymes.
Troubleshooting:
-
High Background Fluorescence:
-
Optimize the concentration of the azide-fluorophore.
-
Ensure thorough washing steps after the click chemistry reaction.
-
Include a "no-click" control (cells incubated with this compound but without the click chemistry cocktail) to assess background.
-
-
Low Signal:
-
Increase the concentration of this compound or the incubation time.
-
Ensure the activity of the enzyme of interest is sufficiently induced.
-
Check the efficiency of the click chemistry reaction by using a positive control.
-
-
Cell Loss:
-
Handle cells gently during washing and centrifugation steps.
-
Optimize fixation and permeabilization conditions to maintain cell integrity.
-
Conclusion
This compound is a versatile chemical probe that, when combined with click chemistry and flow cytometry, provides a robust and quantitative method for studying the activity of NAD+-consuming enzymes at the single-cell level. The detailed protocols and considerations presented in this application note will enable researchers to effectively utilize this powerful tool in their studies of cellular metabolism, DNA repair, and signaling, ultimately advancing our understanding of these critical biological processes and aiding in the development of novel therapeutics.
References
- 1. In situ staining for poly(ADP-ribose) polymerase activity using an NAD analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Clickable NAD+ Analogs to Label Substrate Proteins of PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Gel Fluorescence Detection Using 6-Alkyne-F-araNAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins, and ADP-ribosyl cyclases. These enzymes catalyze the transfer of ADP-ribose from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. This process is integral to numerous cellular functions such as DNA repair, cell signaling, and apoptosis. The study of protein ADP-ribosylation is crucial for understanding disease mechanisms and for the development of novel therapeutics.
6-Alkyne-F-araNAD is a "clickable" analog of NAD+.[1] This molecule contains a terminal alkyne group, which allows for its covalent attachment to azide-functionalized molecules through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][3][4] This technology enables the sensitive and specific detection of proteins that have been modified by NAD-consuming enzymes. By incorporating this compound into proteins and subsequently attaching a fluorescent azide (B81097) probe, researchers can visualize and quantify ADP-ribosylated proteins directly within a polyacrylamide gel.[1][5] This method offers a non-radioactive and highly sensitive alternative to traditional techniques for studying this important post-translational modification.[3]
Principle of the Method
The in-gel fluorescence detection of ADP-ribosylated proteins using this compound involves a two-step process. First, the alkyne-modified NAD+ analog is enzymatically incorporated into substrate proteins by NAD-consuming enzymes, such as PARP1, present in a cell lysate or as a purified enzyme.[1][5] This results in proteins being tagged with an alkyne handle.
The second step is the CuAAC click reaction.[3] The alkyne-tagged proteins are reacted with an azide-functionalized fluorescent dye (e.g., Azide-TAMRA or other fluorescent azides). This reaction, catalyzed by copper(I), forms a stable triazole linkage, covalently attaching the fluorescent probe to the modified proteins.[2][3] The fluorescently labeled proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized using a standard in-gel fluorescence scanner.[3][5] This allows for the specific detection and relative quantification of ADP-ribosylated proteins in a complex biological sample.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general signaling pathway involving NAD-consuming enzymes and the experimental workflow for in-gel fluorescence detection using this compound.
Caption: Signaling pathway of PARP1 activation and substrate modification.
Caption: Experimental workflow for in-gel fluorescence detection.
Protocols
Basic Protocol 1: In-Gel Fluorescence Visualization of Substrate Proteins Labeled by PARP-1
This protocol is adapted from established methods for labeling PARP-1 substrates in a cell lysate.[5]
Materials and Reagents:
-
Cell lysate containing PARP-1 substrate proteins (e.g., prepared in RIPA buffer without Tris or reducing agents)
-
Recombinant PARP-1 enzyme
-
Activated salmon sperm DNA (ssDNA)
-
10x PARP Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 40 mM MgCl₂, 2 mM DTT
-
This compound
-
NAD+
-
Fluorescent Azide (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Click Reaction Buffer Components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
-
SDS-PAGE loading buffer
-
4-20% Tris-Glycine or Bis-Tris polyacrylamide gels
-
Methanol, Acetic Acid (for fixing solution)
-
Coomassie Brilliant Blue R-250
Procedure:
1. Poly(ADP-ribosyl)ation Reaction [5]
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
Component Volume Final Concentration H₂O to 10 µL - 10x Reaction Buffer 1 µL 1x Cell Lysate (4 mg/mL) 5 µL 2 µg/µL PARP-1 (3.6 µM) 0.21 µL 0.075 µM ssDNA (5 mg/mL) 0.5 µL 0.25 µg/µL 6-Alkyne-NAD (2 mM) 0.5 µL 100 µM | NAD+ (2 mM) | 0.5 µL | 100 µM |
-
Vortex the mixture briefly and incubate for 30 minutes at 37°C.
2. Click Chemistry Reaction
-
To the 10 µL reaction mixture, add the following click chemistry reagents. It is recommended to prepare a master mix of the click reagents.
Component Stock Concentration Volume to add Final Concentration Fluorescent Azide 1.7 mM in DMSO 1 µL ~100 µM TCEP 50 mM in H₂O 1 µL ~3 mM TBTA 1.7 mM in DMSO 3 µL ~300 µM | CuSO₄ | 50 mM in H₂O | 1 µL | ~3 mM |
-
Vortex the tube for 1 hour at room temperature, protected from light.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
3. SDS-PAGE and In-Gel Fluorescence Visualization [3]
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a 4-20% polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 140 V) for approximately 1 hour or until the dye front reaches the bottom.[3]
-
After electrophoresis, carefully remove the gel from the cassette and wash it with deionized water.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorescent dye (e.g., Rhodamine or TAMRA settings).[3]
-
After fluorescence scanning, the gel can be fixed and stained with Coomassie Brilliant Blue to visualize total protein loading and ensure equal loading between lanes.[3][6]
Quantitative Data Presentation
The signal intensity of the fluorescent bands can be quantified using densitometry software (e.g., ImageJ). The data can be presented in a table to compare the extent of ADP-ribosylation under different experimental conditions.
| Sample Condition | Replicate 1 (Integrated Density) | Replicate 2 (Integrated Density) | Replicate 3 (Integrated Density) | Mean ± SD | Fold Change vs. Control |
| Control (No PARP-1) | 1500 | 1650 | 1580 | 1577 ± 75 | 1.0 |
| + PARP-1 | 25000 | 26500 | 25800 | 25767 ± 751 | 16.3 |
| + PARP-1 + Inhibitor | 5000 | 5500 | 5200 | 5233 ± 252 | 3.3 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inactive enzyme | Use freshly prepared or validated active PARP-1. |
| Inefficient click reaction | Prepare click chemistry reagents fresh. Ensure the final concentrations are correct. Increase incubation time. | |
| Low abundance of substrate | Increase the amount of cell lysate or use an enriched fraction. | |
| High background fluorescence | Excess fluorescent azide | Perform a protein precipitation step (e.g., with methanol/chloroform) after the click reaction to remove unreacted dye.[6][7] Include a destaining step after gel electrophoresis.[3] |
| Non-specific binding of the dye | Ensure all wash steps are performed thoroughly. | |
| Smeared bands | Protein degradation | Add protease inhibitors to the lysis buffer. Keep samples on ice. |
| PARP-1 automodification | The high molecular weight smear can be indicative of PARP-1 auto-poly-ADP-ribosylation. This is an expected result. |
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and versatile platform for the detection and quantification of ADP-ribosylated proteins.[1] This method is highly sensitive, specific, and avoids the use of hazardous radioactive materials. The detailed protocols and workflow presented here offer a guide for researchers to successfully implement this technique in their studies of NAD-consuming enzymes and their roles in cellular physiology and disease.
References
- 1. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry and in-gel fluorescence of newly synthesised proteins [bio-protocol.org]
- 7. Chemical tools for profiling the intracellular ADP-ribosylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating CD38 Activity and Localization: Application of 6-Alkyne-F-araNAD in Concert with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 6-Alkyne-F-araNAD, a mechanism-based irreversible inhibitor of the ectoenzyme CD38, in combination with other fluorescent probes. These methodologies enable precise localization and quantification of CD38, a critical regulator of cellular NAD+ levels and calcium signaling, offering valuable tools for drug discovery and biological research.
Introduction
CD38 is a transmembrane glycoprotein (B1211001) with dual enzymatic and receptor functions, playing a pivotal role in various physiological and pathological processes, including immune responses, metabolic diseases, and cancer.[1][2][3][4] As the major mammalian NAD+ glycohydrolase, CD38 metabolizes NAD+ to produce cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphoribose (ADPR), key second messengers that mobilize intracellular calcium.[1][2][4] Given its significant role, the ability to accurately visualize and quantify CD38 activity and distribution is of paramount importance.
This compound is a cell-impermeable, mechanism-based inhibitor that covalently labels the catalytic residue of CD38.[5][6] Its alkyne handle allows for bioorthogonal "click" chemistry reactions with azide-modified fluorescent probes, enabling specific and robust detection. This application note details a powerful strategy that combines this compound with a cell-permeable fluorescent probe, SR101–F-araNMN, to discriminate between cell-surface and intracellular pools of catalytically active CD38.[5]
Application: Differentiating Extracellular and Intracellular CD38
A key challenge in studying CD38 biology is understanding the functional significance of its presence both on the plasma membrane and within intracellular compartments. By sequentially using the cell-impermeable this compound and the cell-permeable SR101–F-araNMN, researchers can selectively label and quantify these distinct CD38 populations.
Experimental Workflow
The experimental design involves a two-step labeling process. First, live cells are incubated with this compound to block all accessible CD38 on the cell surface. Following this, the cells are treated with the fluorescent and cell-permeable probe SR101–F-araNMN, which then labels the intracellular CD38 pool. The fluorescence intensity of the intracellularly labeled CD38 can then be quantified and compared to the total CD38 labeling (without the initial blocking step) to determine the relative distribution.[5]
Quantitative Data
This dual-labeling strategy has been successfully applied to quantify the subcellular distribution of catalytically active CD38 in various human cancer cell lines. The results, summarized in the table below, reveal that the majority of active CD38 resides on the plasma membrane.
| Cell Line | Treatment | Percentage of Intracellular CD38 (%) | Reference |
| HL-60 | Retinoic Acid (RA)-treated | ~6.5 | [5] |
| Raji | - | ~4.2 | [5] |
Experimental Protocols
Protocol 1: Labeling of Cell-Surface and Intracellular CD38 in Live Cells
This protocol is adapted from a study on human leukemia and lymphoma cell lines.[5]
Materials:
-
This compound
-
SR101–F-araNMN
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Human cell lines (e.g., HL-60, Raji)
-
Confocal microscope
-
Optional: DAPI for nuclear staining
Procedure:
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS to the desired concentration.
-
Blocking of Cell-Surface CD38:
-
To a 100 µL cell suspension, add this compound to a final concentration of 10 µM.
-
Incubate at room temperature for 8 minutes. This step blocks the catalytically active CD38 on the plasma membrane.
-
Wash the cells once with 500 µL of PBS to remove excess this compound.
-
-
Labeling of Intracellular CD38:
-
Resuspend the cell pellet from the previous step in 100 µL of PBS.
-
Add SR101–F-araNMN to a final concentration of 10 µM.
-
Incubate at room temperature for 5-10 minutes. This allows the cell-permeable probe to enter the cells and label intracellular CD38.
-
Wash the cells once with 500 µL of PBS.
-
-
Control for Total CD38 Labeling:
-
In a separate sample of cells (not pre-treated with this compound), add SR101–F-araNMN to a final concentration of 10 µM.
-
Incubate and wash as described in step 3. This sample represents the total (cell-surface and intracellular) catalytically active CD38.
-
-
Imaging:
-
Resuspend the final cell pellets in an appropriate volume of PBS or imaging medium.
-
If desired, counterstain with a nuclear dye like DAPI.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filters for SR101 (a rhodamine-based dye) and DAPI.
-
Protocol 2: In-Gel Fluorescence Quantification
This method provides a more quantitative analysis of the labeled CD38.
Materials:
-
Labeled cell samples from Protocol 1
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Coomassie blue stain
Procedure:
-
Cell Lysis: Lyse the cell pellets from both the blocked and total-labeled samples (from Protocol 1) using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the SR101 fluorophore.
-
Quantification:
-
Measure the fluorescence intensity of the band corresponding to CD38 in both the blocked and total-labeled lanes.
-
Normalize the fluorescence intensity to the total protein loaded, which can be determined by staining the gel with Coomassie blue after scanning.
-
Calculate the percentage of intracellular CD38 by dividing the normalized fluorescence of the blocked sample by the normalized fluorescence of the total-labeled sample and multiplying by 100.[5]
-
CD38 Signaling Pathway
CD38 plays a central role in NAD+ metabolism and calcium signaling, which in turn affects a multitude of cellular processes, including T-cell activation and proliferation.[1] The enzymatic activity of CD38 consumes intracellular NAD+, impacting other NAD+-dependent enzymes like PARPs and Sirtuins.[1][2]
Conclusion
The combination of this compound with other fluorescent probes provides a robust and versatile platform for investigating the biology of CD38. The protocols outlined here offer a detailed guide for researchers to specifically label, visualize, and quantify different pools of this important enzyme. This approach not only enhances our understanding of CD38's subcellular localization and function but also provides a valuable tool for screening and characterizing novel CD38-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling Properties of CD38 in the Mouse Immune System: Enzyme-dependent and -independent Roles in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism-based small molecule probes for labeling CD38 on live cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying CD38 Labeling with 6-Alkyne-F-araNAD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quantification of CD38, a transmembrane glycoprotein (B1211001) with ectoenzymatic activity, is crucial for understanding its role in various physiological and pathological processes, including calcium signaling, NAD+ metabolism, and as a therapeutic target in diseases like multiple myeloma.[1][2] The use of 6-Alkyne-F-araNAD, a cell-impermeable, mechanism-based inhibitor of CD38, in conjunction with fluorescent probes, provides a powerful method to differentiate and quantify cell surface versus intracellular pools of catalytically active CD38.[3]
This approach leverages the covalent labeling of CD38 by this compound, effectively blocking the enzyme's active site.[4] By first treating live cells with this compound, researchers can saturate the externally accessible CD38 molecules. Subsequent cell lysis and labeling with a fluorescent, cell-permeable probe, such as SR101–F-araNMN, allows for the specific quantification of the intracellular CD38 population.[3] This technique is particularly valuable for investigating the subcellular localization and trafficking of CD38, which can have significant implications for its biological function and as a drug target.
The alkyne group on this compound also opens the door for "click chemistry" applications, allowing for the conjugation of various reporter molecules, such as fluorophores or biotin, for diverse detection methodologies.[4][5] This versatility makes it a valuable tool for a range of experimental setups, from in-gel fluorescence and flow cytometry to microscopy.
Key Applications:
-
Differential Quantification of Cell Surface and Intracellular CD38: Accurately measure the proportion of catalytically active CD38 on the plasma membrane versus within intracellular compartments.[3]
-
Studies of CD38 Trafficking: Investigate the internalization and subcellular localization of CD38 in response to stimuli or drug treatment.
-
High-Throughput Screening: Adaptable for screening compounds that may alter CD38 expression or localization.
-
Mechanism of Action Studies: Elucidate the role of intracellular CD38 in cellular signaling and metabolism.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained using the this compound-based labeling method to determine the percentage of intracellular CD38 in different cell lines.
| Cell Line | Treatment | Percentage of Intracellular CD38 | Reference |
| HL-60 | Retinoic Acid (RA) treated | ~6.5% | [3] |
| Raji | Untreated | ~4.2% | [3] |
Experimental Protocols
Protocol 1: Quantification of Intracellular CD38 using this compound and In-Gel Fluorescence
This protocol describes the differential labeling and quantification of total and intracellular CD38 in cultured cells.
Materials:
-
Cells of interest (e.g., HL-60, Raji)
-
This compound
-
SR101–F-araNMN (or other suitable fluorescent F-araNAD analog)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE gels
-
Fluorescence gel imager
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Harvest and wash the cells once with PBS.
-
Resuspend the cell pellet in PBS to a concentration of 1 x 10^7 cells/mL.
-
-
Blocking of Cell Surface CD38 (for intracellular CD38 quantification):
-
Labeling of Total and Intracellular CD38:
-
For Intracellular CD38: Resuspend the cell pellet from step 2 in 100 µL of PBS containing 10 µM SR101–F-araNMN.
-
For Total CD38 (Control): To a separate 100 µL aliquot of untreated cells, add 10 µM SR101–F-araNMN.
-
Incubate all samples at room temperature for 8 minutes.[3]
-
Wash the cells once with 500 µL of PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellets in an appropriate volume of ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
In-Gel Fluorescence Analysis:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from each sample with SDS-PAGE sample buffer.
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled CD38 bands using a fluorescence gel imager with appropriate excitation and emission settings for the fluorophore used (e.g., for SR101, excitation at ~580 nm and emission at ~600 nm).
-
Quantify the fluorescence intensity of the bands corresponding to CD38 using densitometry software.
-
-
Data Analysis:
-
Calculate the percentage of intracellular CD38 using the following formula: (Fluorescence Intensity of Intracellular CD38 / Fluorescence Intensity of Total CD38) x 100
-
Visualizations
CD38 Signaling Pathway
Caption: CD38 signaling pathways.
Experimental Workflow for Quantifying Intracellular CD38
Caption: Workflow for intracellular CD38 quantification.
Logical Relationship of Reagents and Targets
Caption: Reagent-target interactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Alkyne-F-araNAD Labeling Efficiency
Welcome to the technical support center for 6-Alkyne-F-araNAD labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a clickable analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It functions as an irreversible inhibitor of the ectoenzyme CD38.[1] Its primary application is in activity-based protein profiling (ABPP) to label and identify CD38 and potentially other ADP-ribosyltransferases. The incorporated alkyne group allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[2][3]
Q2: What is the advantage of using a "clickable" NAD+ analog like this compound?
A2: The key advantage of using a clickable NAD+ analog is the small size of the alkyne tag. This minimal modification is often well-tolerated by enzymes, allowing the analog to be incorporated into target proteins with minimal perturbation of the biological system.[4] The subsequent click reaction to attach a larger reporter tag is highly specific and efficient, and it is performed on the labeled proteome, thus avoiding potential interference of a bulky tag with the initial enzymatic reaction.[5] This two-step labeling strategy allows for modularity, where a single probe can be used with various reporter tags for different downstream applications like fluorescence imaging or affinity purification.[6]
Q3: Should I use a copper-catalyzed (CuAAC) or a copper-free (SPAAC) click reaction with this compound?
A3: The choice between CuAAC and SPAAC depends on your experimental system.
-
CuAAC is generally faster and uses less expensive terminal alkyne probes.[7] However, the copper(I) catalyst can be toxic to living cells and may lead to protein degradation or aggregation.[8] It is well-suited for experiments with cell lysates or fixed cells.[5]
-
SPAAC is copper-free, making it more biocompatible and ideal for live-cell imaging and in vivo studies.[7][9] However, the required strained cyclooctyne (B158145) reagents are often more expensive and the reaction kinetics can be slower than CuAAC.[8] Additionally, some cyclooctynes can exhibit non-specific reactions with thiols.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | Inefficient enzymatic labeling with this compound | Optimize the concentration of this compound and the incubation time with the biological sample. Ensure the target enzyme (e.g., CD38) is active. |
| Incomplete click reaction | Use freshly prepared click chemistry reagents, especially the reducing agent (e.g., sodium ascorbate (B8700270) for CuAAC). Optimize the concentrations of the copper catalyst and ligand (for CuAAC). Ensure the reaction pH is within the optimal range (typically 4-11).[12] | |
| Insufficient amount of labeled protein | Increase the total protein concentration in the reaction. Consider an enrichment step for the target protein if it is of low abundance. | |
| Incorrect imaging settings | Ensure you are using the correct excitation and emission filters for your chosen fluorophore. | |
| High Background Fluorescence | Non-specific binding of the fluorescent probe | Decrease the concentration of the fluorescent azide (B81097) probe. Increase the number and duration of wash steps after the click reaction.[13] Consider a protein precipitation step (e.g., with methanol (B129727)/chloroform) to remove excess unreacted probe.[14] |
| Copper-mediated protein damage/aggregation (CuAAC) | Use a copper-chelating ligand like THPTA or BTTAA in a 5-fold excess over the copper sulfate (B86663) to protect proteins and increase reaction efficiency.[15][16] Keep samples on ice and use protease inhibitors.[13] | |
| Reaction of strained alkynes with thiols (SPAAC) | If using SPAAC and observing high background, consider switching to a different cyclooctyne reagent or comparing with a CuAAC approach. Some studies suggest CuAAC can result in less background in proteomics applications.[7] | |
| Smeared Fluorescent Bands on Gel | Protein degradation | Work quickly and keep samples on ice. Always include a protease inhibitor cocktail in your lysis and reaction buffers.[13] The use of copper-chelating ligands can also minimize copper-induced protein damage.[13] |
| Protein aggregation | Ensure complete solubilization of protein pellets after any precipitation steps. Consider using a stronger lysis buffer or including detergents. | |
| Reactive oxygen species (ROS) generation (CuAAC) | The combination of a copper catalyst and a reducing agent can generate ROS.[11] Minimize oxygen exposure by capping reaction tubes.[16] The inclusion of a copper-chelating ligand and aminoguanidine (B1677879) can also mitigate this.[15][17] |
Quantitative Data
Optimizing the click reaction is crucial for achieving high labeling efficiency. The following table provides a comparison of key parameters for CuAAC and SPAAC reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Lower (potential copper toxicity)[8] | Higher[9] |
| Reaction Kinetics | Generally faster | Generally slower |
| Alkyne Reagent | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Potential for Side Reactions | Can generate reactive oxygen species; potential for protein degradation.[11] | Can react with thiols (e.g., cysteine residues).[10][11] |
| Typical Application | Cell lysates, fixed cells, purified proteins.[5] | Live-cell imaging, in vivo studies.[7] |
The following table outlines typical reagent concentrations for optimizing CuAAC reactions in a cell lysate.
| Reagent | Stock Concentration | Final Concentration | Notes |
| Labeled Protein Lysate | 1-5 mg/mL | 1-5 mg/mL | The starting amount of protein will depend on the abundance of the target. |
| Azide-Fluorophore Probe | 10 mM in DMSO | 2-100 µM | Start with a lower concentration and titrate up to minimize background.[14] |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 50-100 µM | [15] |
| Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250-500 µM | Use at least a 5-fold excess relative to CuSO₄.[15][16] |
| Reducing Agent (e.g., Sodium Ascorbate) | 300-500 mM in H₂O (prepare fresh) | 2.5-5 mM | Use a freshly prepared solution.[15] |
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate with this compound and In-Gel Fluorescence Detection
This protocol outlines the general steps for labeling proteins in a cell lysate with this compound followed by a CuAAC reaction with a fluorescent azide and visualization by SDS-PAGE.
-
Metabolic Labeling:
-
Incubate cells or tissue with an appropriate concentration of this compound for a designated period to allow for enzymatic incorporation. Note: As this compound is cell-impermeable, this step is typically performed with purified enzymes, cell lysates, or in cells that have been transiently permeabilized.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Click Reaction (CuAAC):
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg in a final volume of 50 µL).
-
Fluorescent azide probe (e.g., Azide-Fluor 488) to a final concentration of 20-100 µM.
-
Copper(II) Sulfate (CuSO₄) to a final concentration of 100 µM.
-
THPTA ligand to a final concentration of 500 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Vortex briefly to mix.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (to remove excess reagents):
-
Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to the reaction mixture.
-
Vortex thoroughly and centrifuge at high speed to pellet the protein.
-
Carefully remove the supernatant.
-
Wash the pellet with cold methanol and centrifuge again.
-
Air-dry the protein pellet.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in 1X SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5-10 minutes.
-
-
In-Gel Fluorescence Scanning:
-
Run the samples on a polyacrylamide gel.
-
After electrophoresis, wash the gel in deionized water.
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for your chosen fluorophore.[13]
-
Optionally, the gel can be subsequently stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Mandatory Visualizations
Caption: Workflow for this compound labeling and detection.
Caption: Troubleshooting logic for weak or no signal.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Chain-terminating and clickable NAD⁺ analogues for labeling the target proteins of ADP-ribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. CIPSM - Copper-Assisted Click Reactions for Activity-Based Proteomics: Fine-Tuned Ligands and Refined Conditions Extend the Scope of Application [cipsm.de]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | Semantic Scholar [semanticscholar.org]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
Technical Support Center: 6-Alkyne-F-araNAD Staining
Welcome to the technical support center for 6-Alkyne-F-araNAD staining. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the staining process work?
This compound is a metabolic labeling reagent. It is an analogue of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[1][2] The molecule contains an alkyne group, which allows it to be detected via a "click" reaction. The general workflow involves introducing this compound to cells, where it is incorporated into the cellular machinery. After incubation, the cells are fixed and permeabilized. A fluorescent azide (B81097) is then "clicked" onto the alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling visualization by fluorescence microscopy.[3][4]
Q2: Which cellular pools of NAD+ are labeled with this probe?
NAD+ and its related metabolites exist in distinct pools within different cellular compartments, such as the mitochondria and the cytosol.[1] The extent to which this compound enters and is utilized by these separate pools can vary depending on cell type and metabolic state. The probe is designed to participate in NAD+-dependent pathways, allowing for the visualization of these processes.
Q3: Can I use this probe in live-cell imaging?
The standard detection method, CuAAC click chemistry, typically uses copper as a catalyst, which is toxic to cells and therefore requires cell fixation. For live-cell imaging applications, a copper-free click chemistry approach using a strained alkyne would be necessary.[4]
Troubleshooting Guide
This guide addresses the most common issues encountered with this compound staining, categorized by the observed problem.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal is a frequent issue. The underlying cause can be related to the metabolic labeling step, the click reaction, or the imaging process.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Probe Incorporation | Increase the concentration of this compound (e.g., titrate from 50 µM to 200 µM). Extend the incubation time (e.g., from 4 hours to 12 or 24 hours). | Cellular uptake and metabolic incorporation are time and concentration-dependent. Cells with lower metabolic rates may require more time or a higher probe concentration. |
| Poor Cell Permeability | Use an appropriate permeabilization agent. For example, Triton X-100 (0.1-0.5%) for plasma membranes or Saponin for more gentle, selective permeabilization. Ensure the permeabilization step is sufficient. | The click chemistry reagents (fluorescent azide, copper catalyst) must be able to enter the cell to react with the incorporated alkyne probe. Inadequate permeabilization is a common cause of staining failure.[5][6] |
| Inefficient Click Reaction | Prepare the click reaction cocktail fresh each time. Ensure the copper(I) catalyst is active; it is generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[7] Optimize the concentration of the fluorescent azide. | The Cu(I) oxidation state is crucial for catalysis but is sensitive to oxygen.[7] The components of the click reaction cocktail can degrade over time. |
| Reagent Degradation | Store this compound and the fluorescent azide as recommended by the manufacturer, protected from light and moisture. Aliquot reagents to avoid repeated freeze-thaw cycles.[8] | Alkyne and azide functional groups can be sensitive to environmental conditions, leading to reduced reactivity. |
| Imaging Issues | Use the correct excitation and emission filters for your chosen fluorophore. Ensure the microscope's light source is functioning correctly and that the exposure time is adequate. | A mismatch between the fluorophore's spectral properties and the microscope settings will result in poor or no signal detection. |
Problem 2: High Background Staining
High background can obscure the specific signal, making data interpretation difficult. It often results from non-specific binding of reagents or autofluorescence.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Non-specific Reagent Binding | Increase the number and duration of wash steps after the click reaction and antibody incubation (if applicable). Use a suitable blocking buffer (e.g., 3% BSA in PBS) before adding antibodies.[8] | Excess fluorescent azide or antibodies can bind non-specifically to cellular components or the coverslip, increasing background noise.[9] |
| Excess Reagent Concentration | Reduce the concentration of the fluorescent azide in the click reaction cocktail. Titrate to find the optimal balance between signal and background. | High concentrations of the fluorescent probe can lead to increased non-specific binding and higher background. |
| Cellular Autofluorescence | Treat samples with a background-reducing agent like Sodium Borohydride or use a commercial autofluorescence quenching kit. Use a fluorophore in the red or far-red spectrum to avoid the common green channel autofluorescence from cellular components like flavins. | Fixation, particularly with glutaraldehyde, can induce autofluorescence. Some cell types are naturally more autofluorescent than others. |
| Precipitation of Reagents | Centrifuge the click reaction cocktail before adding it to the sample to pellet any precipitates. Ensure all components are fully dissolved. | Precipitated fluorescent dye can settle on the cells and appear as bright, out-of-focus puncta, contributing to high background. |
Problem 3: Patchy or Uneven Staining
Inconsistent staining across the cell population can lead to unreliable quantification and misleading results.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Incomplete Reagent Mixing | Ensure all solutions (fixative, permeabilization buffer, click cocktail) are mixed thoroughly and cover the cells completely and evenly during incubation steps. | Uneven exposure of cells to reagents will result in inconsistent staining. This can be an issue with cells grown on coverslips if the liquid volume is insufficient.[10] |
| Cell Clumping or Overgrowth | Plate cells at a lower density to avoid excessive confluence. Ensure cells are in a single monolayer. | In dense or multi-layered cultures, cells in the lower layers may have limited access to the metabolic probe and staining reagents, leading to weaker staining compared to cells on the top layer. |
| Poor Fixation | Optimize the fixation protocol. Over-fixation can mask the alkyne group, while under-fixation can lead to poor morphology and reagent penetration.[8] | The fixation step is critical for preserving cell structure and ensuring that the target molecules are accessible. |
| Variable Metabolic States | Synchronize cell cultures if possible. Be aware that NAD+ metabolism can vary with the cell cycle, nutrient availability, and other stressors.[11] | Heterogeneity in the metabolic activity of the cell population will naturally lead to variations in probe incorporation and signal intensity. |
Experimental Protocols & Visualizations
Standard Experimental Workflow
The following is a generalized protocol for staining adherent cells. Concentrations and incubation times should be optimized for your specific cell type and experimental conditions.
1. Metabolic Labeling:
-
Culture cells to the desired confluence (typically 60-80%).
-
Remove the culture medium and replace it with a fresh medium containing this compound (e.g., at a final concentration of 100 µM).
-
Incubate for 4-24 hours under standard cell culture conditions.
2. Fixation & Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
3. Click Chemistry Reaction:
-
Wash cells three times with PBS.
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
-
Fluorescent Azide (e.g., Azide-Fluor 488): 0.5 µL of a 10 mM stock (final conc. 50 µM)
-
Copper(II) Sulfate (CuSO₄): 2 µL of a 50 mM stock (final conc. 1 mM)
-
Sodium Ascorbate: 4 µL of a 100 mM stock (final conc. 4 mM) - Add this last!
-
PBS: 93.5 µL
-
-
Incubate cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
4. Final Washes and Imaging:
-
Wash cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslip and image using fluorescence microscopy.
Caption: Experimental workflow for this compound staining.
Troubleshooting Logic Diagram
Use this decision tree to diagnose the cause of poor staining results.
Caption: A decision tree for troubleshooting staining issues.
Simplified NAD+ Salvage Pathway
This diagram illustrates the general concept of how an NAD+ precursor analogue is incorporated. This compound would enter these pathways to be processed by NAD+-synthesizing enzymes.
Caption: Simplified NAD+ salvage pathway incorporation concept.
References
- 1. Regulation of and challenges in targeting NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbit[6]uril-Promoted Click Chemistry for Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agents that increase the permeability of the outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Background Noise Removal in Non-Contrast- Enhanced Ultrasound Microvasculature Imaging Using Combined Collaborative, Morphological, and Vesselness Filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 11. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with non-specific binding of 6-Alkyne-F-araNAD
Welcome to the technical support center for 6-Alkyne-F-araNAD. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this chemical probe and overcome common experimental challenges, particularly related to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe designed for activity-based protein profiling (ABPP). It is an analogue of F-ara-NAD, a substrate for NAD+-utilizing enzymes. The incorporated alkyne group allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This enables the identification and enrichment of proteins that bind to F-ara-NAD.
Q2: What is non-specific binding and why is it a concern with this compound?
Q3: What are the common causes of high background fluorescence or signal when using this probe?
High background can stem from several factors:
-
Excessive Probe Concentration: Using a higher concentration of the probe than necessary increases the likelihood of non-specific interactions.[1]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or in lysates can result in the probe adhering to unintended proteins and other macromolecules.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound probe, leading to a higher background signal.[1]
-
Probe Aggregation: Lipophilic probes can form aggregates that may bind non-specifically to cellular structures.
-
Non-specific binding of the reporter tag: The azide-coupled fluorophore or biotin (B1667282) used in the click chemistry step can itself bind non-specifically to cellular components.
Troubleshooting Guide
Issue 1: High background signal in in-gel fluorescence or western blot.
Question: I am observing high background fluorescence across the entire lane of my gel, making it difficult to identify specific bands. What can I do?
Answer: High background is a common issue that can be addressed by optimizing several steps in your protocol.
-
Reduce Probe Concentration: Titrate the concentration of this compound to find the optimal balance between specific labeling and background signal.
-
Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation and after the click chemistry reaction. Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 (0.05-0.1%), to your wash buffers to disrupt weak, non-specific interactions.[2]
-
Incorporate Blocking Agents: Before incubating with the probe, block the cell lysate with a protein blocker like Bovine Serum Albumin (BSA).[2][3] This can help to saturate non-specific binding sites.
-
Adjust Buffer Conditions: Increasing the salt concentration (e.g., up to 200 mM NaCl) in your lysis and wash buffers can help to disrupt non-specific charge-based interactions.[2][3] Adjusting the pH of your buffers can also influence non-specific binding by altering the charge of your target proteins and the probe.[2][3]
Issue 2: No specific signal or very weak signal.
Question: I am not seeing any distinct bands corresponding to my protein of interest. How can I improve my signal?
Answer: A weak or absent signal can be due to several factors related to the probe's activity, the click reaction efficiency, or the abundance of your target protein.
-
Confirm Probe Integrity: Ensure that the this compound has been stored correctly and has not degraded.
-
Optimize Click Chemistry Reaction: Ensure all click chemistry reagents are fresh, particularly the copper catalyst and the reducing agent (e.g., sodium ascorbate). The reaction may also be inefficient. You can try optimizing the concentrations of the catalyst and reporter tag, as well as the reaction time and temperature.
-
Increase Probe Concentration: While high concentrations can lead to non-specific binding, a very low concentration may result in a signal that is below the limit of detection. A careful titration is recommended.
-
Enrich for Your Target Protein: If your target protein is of low abundance, consider an enrichment step (e.g., immunoprecipitation of a tagged version of the protein) prior to probe labeling.
Quantitative Data Summary
The following tables provide recommended starting concentrations and buffer compositions. These should be optimized for your specific experimental system.
Table 1: Recommended Concentration Ranges for this compound and Click Chemistry Reagents
| Reagent | Recommended Starting Concentration | Titration Range |
| This compound (in situ) | 25 µM | 5 - 100 µM |
| This compound (in vitro) | 5 µM | 0.5 - 20 µM |
| Azide-Reporter (e.g., Azide-Fluorophore) | 50 µM | 10 - 100 µM |
| Copper(II) Sulfate (CuSO₄) | 1 mM | 0.5 - 2 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | 2 - 10 mM |
| Copper Ligand (e.g., TBTA) | 1 mM | 0.5 - 2 mM |
Table 2: Recommended Buffer Compositions
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Ionic strength | |
| EDTA | 1 mM | Protease inhibition | |
| Protease Inhibitor Cocktail | 1X | Protease inhibition | |
| Dounce Homogenization | Gentle cell lysis | ||
| Wash Buffer | PBS | 1X | Isotonic wash |
| Tween-20 | 0.1% (optional) | Reduce non-specific binding | |
| Click Reaction Buffer | PBS or Tris Buffer | 1X | Reaction buffer |
Experimental Protocols
Detailed Protocol for In Vitro Labeling of Target Proteins
-
Protein Preparation: Prepare your purified protein or cell lysate in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Probe Incubation: Add this compound to the protein sample at a final concentration of 5 µM. Incubate for 30 minutes at room temperature.
-
Removal of Unbound Probe (Optional but Recommended): Use a desalting column or dialysis to remove excess, unbound probe. This can significantly reduce background.
-
Prepare Click Chemistry Master Mix: In a microcentrifuge tube, prepare a master mix of the click chemistry reagents. For a 50 µL final reaction volume, you would add:
-
5 µL of 10X stock of Azide-Fluorophore (final concentration 50 µM)
-
5 µL of 10X stock of Copper(II) Sulfate (final concentration 1 mM)
-
5 µL of 10X stock of TBTA ligand (final concentration 1 mM)
-
5 µL of freshly prepared 10X stock of Sodium Ascorbate (final concentration 5 mM)
-
-
Click Reaction: Add the click chemistry master mix to your protein sample. Incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled protein using a methanol/chloroform precipitation method to remove excess reagents.
-
Sample Preparation for Analysis: Resuspend the protein pellet in an appropriate sample buffer (e.g., Laemmli buffer for SDS-PAGE).
-
Analysis: Analyze the labeled proteins by in-gel fluorescence scanning or by western blot using an antibody against the reporter tag (if applicable, e.g., for biotin).
Visualizations
Caption: Hypothetical signaling and labeling pathway for this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for common issues.
References
effect of probe concentration on 6-Alkyne-F-araNAD labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 6-Alkyne-F-araNAD for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical probe used to study protein ADP-ribosylation. It is an analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a molecule used by enzymes like PARPs (Poly(ADP-ribose) polymerases) and sirtuins to modify proteins. The "alkyne" group on this probe is a small, bioorthogonal handle. This means it doesn't interfere with biological processes.[1][2] After the probe is incorporated into proteins by enzymes, the alkyne group can be used to attach a reporter molecule, such as a fluorophore or biotin, via a "click chemistry" reaction.[1][3][4] This allows for the detection and analysis of the labeled proteins.
Q2: What is the optimal concentration of this compound to use in my experiment?
The optimal concentration of this compound can vary significantly depending on the cell type, the expression level of the target enzyme (e.g., PARP1), and the specific experimental goals. A good starting point for optimization is typically in the low micromolar range. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.
Q3: How does the concentration of this compound affect the labeling results?
The concentration of this compound directly influences the labeling efficiency and can also impact cell health.
-
Too low a concentration will result in a weak signal due to insufficient incorporation of the probe into target proteins.
-
Too high a concentration can lead to cellular toxicity and non-specific labeling, increasing the background signal.[5][6] It is crucial to find a balance that provides a robust signal without compromising cell viability.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time is also cell-type and concentration-dependent. A typical starting point is between 1 to 4 hours. Shorter incubation times may be sufficient for highly active enzymes, while longer times might be necessary for less active targets. A time-course experiment is recommended to determine the optimal incubation period for your specific experiment.[7]
Q5: Can I use PARP inhibitors in my this compound labeling experiment?
Yes, PARP inhibitors can be used in conjunction with this compound labeling.[8][9] In fact, this can be a powerful way to demonstrate the specificity of your labeling. Pre-treating cells with a PARP inhibitor should lead to a decrease in the labeling signal, confirming that the incorporation of this compound is dependent on PARP activity.[10]
Troubleshooting Guide
Issue: Low or No Labeling Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | The concentration of this compound may be too low for your cell type or target enzyme. Perform a dose-response experiment by testing a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to identify the optimal concentration. |
| Insufficient Incubation Time | The incubation time may be too short for significant probe incorporation. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the ideal incubation period.[7] |
| Low Target Enzyme Activity | The target enzyme (e.g., PARP1) may have low expression or activity in your cells. Consider using a positive control cell line with known high target activity or stimulating the cells to increase enzyme activity (e.g., by inducing DNA damage to activate PARPs). |
| Inefficient Click Chemistry Reaction | The subsequent click chemistry reaction to attach the reporter molecule may be inefficient. Ensure all click chemistry reagents are fresh and used at the recommended concentrations.[11][12] |
| Problem with Detection Method | The method used to detect the labeled proteins (e.g., fluorescence microscopy, western blot) may not be sensitive enough.[13] Optimize your detection protocol or consider a more sensitive detection method. |
Issue: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Probe Concentration is Too High | Excess this compound can lead to non-specific labeling and increased background. Reduce the probe concentration in your experiment. Refer to your dose-response experiment to select a concentration that gives a good signal-to-noise ratio. |
| Excess Unincorporated Probe | Residual, unincorporated this compound can react with the reporter molecule, leading to high background. Ensure thorough washing of the cells or lysate after the labeling incubation to remove any free probe.[14] |
| Non-specific Binding of Reporter Molecule | The reporter molecule (e.g., fluorescent azide) may be binding non-specifically to cellular components. Include a "no-probe" control (cells treated with DMSO instead of this compound) to assess the level of non-specific reporter binding. |
Issue: Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Probe Concentration is Too High | High concentrations of this compound can be toxic to cells.[5][6] Reduce the probe concentration and/or the incubation time. |
| Solvent Toxicity | The solvent used to dissolve the this compound (e.g., DMSO) may be causing toxicity at the concentration used. Ensure the final solvent concentration in the culture medium is low and non-toxic to your cells. |
| Contamination | Check for any potential contamination in your cell culture or reagents. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Cellular Labeling
This protocol provides a general framework for determining the optimal concentration of this compound for labeling proteins in cultured cells.
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Dose-Response Treatment:
-
Prepare a series of working solutions of this compound by diluting the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 4 hours) under standard cell culture conditions.
-
-
Cell Lysis and Click Chemistry:
-
After incubation, wash the cells thoroughly with PBS to remove unincorporated probe.
-
Lyse the cells using a suitable lysis buffer.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the click reaction cocktail (containing a fluorescent azide, copper(II) sulfate, a reducing agent, and a ligand) to the cell lysate.[11]
-
Incubate the reaction for 1 hour at room temperature.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Quantify the fluorescence intensity of the labeled protein bands for each concentration.
-
-
Data Interpretation: Plot the fluorescence intensity against the this compound concentration to determine the optimal concentration that provides a strong signal with minimal background.
Data Presentation
Table 1: Illustrative Data from a this compound Dose-Response Experiment
| This compound Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Vehicle) | 5 | 100 |
| 1 | 50 | 98 |
| 5 | 250 | 95 |
| 10 | 550 | 92 |
| 25 | 600 | 80 |
| 50 | 610 | 65 |
Note: This table presents hypothetical data to illustrate the expected outcome of a dose-response experiment. Actual results will vary depending on the experimental system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in 6-Alkyne-F-araNAD imaging
Welcome to the technical support center for 6-Alkyne-F-araNAD imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in this compound imaging experiments?
High background fluorescence in this compound imaging can originate from several sources:
-
Cellular Autofluorescence: Many cell types naturally contain endogenous fluorophores like NAD(P)H, flavins, and lipofuscin, which can emit light across a broad spectrum and interfere with the specific signal.[1] Lipofuscin, in particular, accumulates in aging cells and can be a significant source of autofluorescence.[1]
-
Non-specific Binding of the Fluorescent Azide (B81097) Probe: The azide-conjugated fluorophore used for the click reaction can non-specifically bind to cellular components through hydrophobic or ionic interactions.[2][3]
-
Unbound Fluorophore: Incomplete removal of the fluorescent azide probe after the click reaction is a common cause of diffuse background.[4]
-
Copper(I)-Mediated Off-Target Reactions: The copper catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can sometimes promote non-specific labeling.[4][5]
-
Aldehyde-Induced Autofluorescence: Fixation with aldehydes, such as formaldehyde (B43269) or glutaraldehyde, can induce fluorescence.[3]
Q2: How can I reduce cellular autofluorescence?
Several methods can be employed to quench or reduce autofluorescence:
-
Chemical Quenchers:
-
Sudan Black B (SBB): A lipophilic dye that can quench autofluorescence from lipofuscin. However, it may also quench the specific signal and introduce its own red/far-red fluorescence.[1][6]
-
TrueBlack® and TrueBlack® Plus: Commercial quenching reagents designed to reduce lipofuscin autofluorescence with minimal impact on the desired signal.[1] TrueBlack® Plus is water-soluble, which can prevent tissue shrinkage.[1]
-
Copper (II) Sulfate (B86663) (CuSO4): Can be used to quench some autofluorescence but may also increase it in certain channels.[6]
-
-
Photobleaching: Exposing the sample to a light source can selectively destroy the fluorophores responsible for autofluorescence.[7]
-
Spectral Unmixing: If the emission spectrum of the autofluorescence is known, it can be computationally subtracted from the total signal.
Q3: What are the best practices for minimizing non-specific binding of the azide probe?
To reduce non-specific binding, consider the following:
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of the fluorescent azide probe that still provides a strong specific signal.[4]
-
Implement a Blocking Step: Before the click reaction, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) or normal serum to saturate non-specific binding sites.[2][5]
-
Enhance Washing Steps: Increase the number and duration of washes after the click reaction to thoroughly remove any unbound probe.[4] Incorporating a mild detergent like Tween-20 or Triton X-100 in the wash buffer can also help.[4]
Q4: How can I optimize the click chemistry reaction to reduce background?
Optimizing the CuAAC reaction is crucial for clean imaging results:
-
Use a Copper Chelating Ligand: Ligands like THPTA or BTTAA stabilize the Cu(I) oxidation state and reduce non-specific labeling. A ligand-to-copper ratio of at least 5:1 is recommended.[5]
-
Freshly Prepare Reagents: Always use freshly prepared sodium ascorbate (B8700270) solution to efficiently reduce Cu(II) to the active Cu(I) catalyst.[5]
-
Control Reagent Stoichiometry: An excess of sodium ascorbate over copper sulfate is important.[8] Avoid having an excess of free biotin-azide or fluorescent azide.[8]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound imaging.
Problem 1: High, Diffuse Background Across the Entire Sample
This is often indicative of unbound fluorophore or widespread cellular autofluorescence.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Washing | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 15 minutes) after the click reaction.[4] Add a mild detergent (0.1% Tween-20 or Triton X-100) to the wash buffer.[4] | Reduction in diffuse background signal. |
| Excessive Fluorescent Azide Concentration | Perform a titration experiment with a range of azide probe concentrations (e.g., 2-fold and 5-fold lower than the standard concentration) to find the optimal balance between signal and background.[4] | Lower background with minimal impact on specific signal intensity. |
| Cellular Autofluorescence | Treat the sample with a quenching agent like Sudan Black B or a commercial quencher such as TrueBlack® before imaging.[1][6] Alternatively, photobleach the sample before the click reaction.[7] | Decreased background fluorescence, particularly in untreated control samples. |
| Aldehyde-Induced Autofluorescence | After fixation, incubate the sample with 100 mM glycine (B1666218) or 1% sodium borohydride (B1222165) in PBS to quench residual aldehydes.[4][9] | Reduced autofluorescence originating from the fixation step. |
Problem 2: Punctate or Granular Non-specific Staining
This type of background can be caused by probe aggregation or non-specific binding to intracellular structures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Probe Binding | Implement a blocking step with 1-3% BSA or 5-10% normal serum in PBS for 30-60 minutes before the click reaction.[2][5] | Reduction in punctate background and a cleaner signal. |
| Probe Aggregation | Centrifuge the fluorescent azide probe solution at high speed before use to pellet any aggregates. Use the supernatant for the click reaction. | Fewer non-specific fluorescent puncta. |
| Copper-Mediated Non-specific Labeling | Ensure the use of a copper-chelating ligand (e.g., THPTA) in at least a 5-fold excess over the copper sulfate concentration.[5] Consider a final wash with a copper chelator like EDTA.[5] | Decreased non-specific signal in negative controls. |
Experimental Protocols
General Protocol for this compound Labeling and Imaging
This protocol provides a general framework. Optimization of specific steps may be required for different cell types and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells on a suitable imaging surface (e.g., glass-bottom dishes).
-
Treat cells with the desired stimulus to induce PARP/ART activity.
-
Incubate cells with this compound at a predetermined optimal concentration and duration.
-
-
Fixation:
-
(Optional) Quenching of Aldehyde Autofluorescence:
-
Incubate cells with 100 mM glycine in PBS for 15 minutes.[4]
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 15-20 minutes at room temperature. The concentration of Triton X-100 depends on the location of the target (0.1% for membrane, 0.5% for nuclear).[4]
-
Wash cells twice with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. The components should be added in the following order: PBS, CuSO₄, fluorescent azide probe, and a copper-chelating ligand (e.g., THPTA).[4] Mix well.
-
Add freshly prepared sodium ascorbate to initiate the reaction.[4]
-
Aspirate the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash cells three to five times for 10-15 minutes each with PBS containing 0.1% Tween-20.[4]
-
-
Nuclear Staining and Mounting:
-
If desired, stain the nucleus with a fluorescent dye like DAPI.
-
Wash cells twice with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Signaling Pathway of PARP1 Activation and Inhibition
Caption: PARP1 activation by DNA damage and competition by this compound.
Experimental Workflow for this compound Imaging
Caption: Key steps in the this compound imaging workflow.
Troubleshooting Logic for High Background Fluorescence
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. Stepping Out of the Background | The Scientist [the-scientist.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Alkyne-F-araNAD Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular incorporation and utility of 6-Alkyne-F-araNAD.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a "clickable" analog of NAD+ (Nicotinamide Adenine Dinucleotide). It is designed to be metabolically incorporated by enzymes that use NAD+, such as Poly(ADP-ribose) Polymerases (PARPs). The alkyne group allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". This enables the detection, visualization, and enrichment of proteins that have been modified by this NAD+ analog, primarily for studying PARP1 activity and identifying its substrates.[1][2][3]
Q2: What are the main challenges in getting this compound into live cells?
Like NAD+ and other nucleotide analogs, this compound is a negatively charged molecule. This charge prevents it from passively diffusing across the lipid bilayer of the cell membrane. Therefore, direct addition to the cell culture medium is often inefficient for intracellular incorporation. Specialized delivery methods are typically required to overcome this barrier.
Q3: What are the recommended methods to deliver this compound into cells?
Several methods can be employed, each with its own advantages and disadvantages. The optimal method may vary depending on the cell type and experimental goals.
-
Cell Permeabilization: Reversibly permeabilizing the cell membrane allows for the entry of molecules that are normally excluded.
-
Transfection Reagents: Lipid-based or polymer-based reagents can encapsulate this compound and facilitate its entry into the cell.
-
Electroporation: Applying an electrical field can create transient pores in the cell membrane, allowing for the uptake of the molecule.
Q4: Can I use this compound in cell lysates instead of whole cells?
Yes, using this compound in cell lysates is a more direct way to study the activity of PARPs on their substrate proteins without the challenge of cellular uptake.[1][2] This is a good starting point to confirm the functionality of the compound and to identify potential protein targets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal after click chemistry reaction in live cells. | Inefficient cellular uptake of this compound. | - Optimize the delivery method. See the detailed protocols below for cell permeabilization and transfection. - Increase the concentration of this compound. - Increase the incubation time. |
| Low PARP1 activity in the cells. | - Treat cells with a DNA damaging agent (e.g., H₂O₂, MMS) to stimulate PARP1 activity. - Use a positive control cell line with known high PARP1 activity. | |
| Inefficient click chemistry reaction. | - Ensure all click chemistry reagents are fresh and properly prepared. - Optimize the concentration of copper, ligand, and reducing agent (for CuAAC). - Use a copper-free click chemistry approach (SPAAC) to avoid copper-induced toxicity in live cells. | |
| High cell death or toxicity. | Harsh permeabilization conditions. | - Reduce the concentration of the permeabilizing agent (e.g., Digitonin, Saponin). - Decrease the incubation time with the permeabilizing agent. - Use a milder permeabilizing agent like Streptolysin O. |
| Toxicity of the transfection reagent. | - Use a lower concentration of the transfection reagent. - Try a different transfection reagent known for low toxicity in your cell type. - Ensure the correct ratio of transfection reagent to this compound. | |
| Copper toxicity from CuAAC reaction. | - Use a copper chelating ligand like THPTA to minimize toxicity. - Reduce the concentration of copper sulfate. - Perform the click reaction for a shorter duration. - Switch to a copper-free (SPAAC) click reaction. | |
| High background signal. | Non-specific binding of the alkyne probe or reporter molecule. | - Include appropriate controls (e.g., cells not treated with this compound but subjected to the click reaction). - Ensure thorough washing steps after incubation with this compound and after the click reaction. - Use a blocking agent (e.g., BSA) before adding the reporter molecule. |
| Difficulty reproducing results. | Variability in cell health and density. | - Ensure consistent cell seeding density and confluency. - Regularly check for mycoplasma contamination. - Use cells within a consistent passage number range. |
| Inconsistent reagent preparation. | - Prepare fresh stock solutions of this compound and click chemistry reagents. - Aliquot and store reagents properly to avoid degradation. |
Experimental Protocols
Protocol 1: Delivery of this compound using Cell Permeabilization
This protocol provides a starting point for delivering this compound into adherent cells using a mild detergent.
Materials:
-
This compound
-
Adherent cells cultured in appropriate plates
-
Permeabilization Buffer (e.g., PBS with 0.001% Digitonin or 0.1% Saponin)
-
Wash Buffer (e.g., PBS)
-
Complete cell culture medium
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a working solution of this compound in permeabilization buffer at the desired final concentration (e.g., 10-100 µM).
-
Aspirate the cell culture medium and wash the cells once with Wash Buffer.
-
Add the this compound-containing permeabilization buffer to the cells.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature. Optimization of this step is critical to balance uptake and cell viability.
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with Wash Buffer.
-
Add fresh, pre-warmed complete cell culture medium.
-
Incubate the cells for the desired time to allow for enzymatic incorporation of this compound.
-
Proceed with cell fixation and the click chemistry reaction.
Note: The optimal concentration of the permeabilizing agent and the incubation time must be determined empirically for each cell line to maximize uptake while minimizing toxicity.[4][5][6]
Protocol 2: Labeling of PARP1 Substrates in Cell Lysates
This protocol is adapted for identifying PARP1 substrates in a cell-free system.
Materials:
-
6-Alkyne-NAD (as a robust substrate for PARP-1)[1]
-
Cell lysate (from control and experimental conditions)
-
Recombinant PARP-1 (optional, to supplement activity)
-
Single-stranded DNA (ssDNA) activator
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
PARP inhibitor (e.g., PJ34) for negative control
-
Click chemistry reagents (e.g., Azide-fluorophore, CuSO₄, THPTA, Sodium Ascorbate)
Procedure:
-
Prepare the reaction mixture in the Reaction Buffer containing cell lysate (e.g., 2 µg/µl), ssDNA (e.g., 0.02 µg/µl), and recombinant PARP-1 (e.g., 0.016 µM, optional).
-
Add 6-Alkyne-NAD to a final concentration of 10 µM.[2]
-
For a negative control, prepare a similar reaction with the addition of a PARP inhibitor (e.g., 100 µM PJ34).[2] Another control should omit the 6-Alkyne-NAD.
-
Incubate the reactions at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Perform the click chemistry reaction to attach the azide-fluorophore to the alkyne-modified proteins.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| 6-Alkyne-NAD Concentration (in vitro) | 10 µM | [2] |
| PARP-1 Concentration (in vitro) | 0.016 µM | [2] |
| Cell Lysate Concentration | 2 µg/µl | [2] |
| Permeabilization (Digitonin) | 0.001% for 1 min | [4][5] |
| Permeabilization (Saponin) | 0.1% for 10 min | [4][5] |
| PARP Inhibitor (PJ34) for control | 100 µM | [2] |
Visualizations
Caption: Workflow for this compound delivery and labeling in live cells.
Caption: PARP1-mediated incorporation of this compound onto substrate proteins.
References
- 1. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative intracellular retention of delivered RNAs through optimized cell fixation and immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in 6-Alkyne-F-araNAD click chemistry reactions
Welcome to the technical support center for 6-Alkyne-F-araNAD click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My click chemistry reaction with this compound is showing low or no product yield. What are the common causes and how can I troubleshoot this?
Low or no product yield is one of the most common issues in click chemistry. The problem can often be traced back to one of several key areas: the copper catalyst, the reaction components, or the reaction conditions.
Troubleshooting Steps:
-
Verify the Copper Catalyst: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly dependent on the presence of Cu(I).
-
Oxygen Sensitivity: Cu(I) is readily oxidized to the inactive Cu(II) state by oxygen. It is crucial to use freshly prepared solutions and consider degassing your buffers.
-
Reducing Agent: Always use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) from any oxidized Cu(II). Ensure your sodium ascorbate stock solution is fresh, as it can degrade over time.
-
Ligand Stabilization: A stabilizing ligand, such as THPTA or BTTAA, is highly recommended for bioconjugation reactions. These ligands protect the Cu(I) from oxidation and can increase reaction efficiency.[1]
-
-
Check Reagent Quality and Stoichiometry:
-
Reagent Integrity: Ensure the this compound and your azide-containing molecule have not degraded. Alkyne and azide (B81097) functionalities are generally stable but should be stored under appropriate conditions (cool, dry, and protected from light).
-
Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretically sufficient, in practice, using a slight excess (1.5-2 fold) of the less critical or more accessible reagent can drive the reaction to completion.
-
-
Optimize Reaction Conditions:
-
pH and Buffer Choice: The optimal pH for CuAAC reactions is typically between 6.5 and 8.0.[2] Avoid buffers that can interfere with the copper catalyst, such as Tris, which is a known copper chelator.[2] Phosphate, carbonate, or HEPES buffers are generally compatible.[2]
-
Solvent: If your azide-containing molecule has poor aqueous solubility, adding a co-solvent like DMSO or t-BuOH can improve the reaction.
-
Temperature and Time: Most bioconjugation click reactions proceed efficiently at room temperature. If the yield is low, you can try incubating for a longer period (e.g., overnight) or gently warming the reaction (e.g., to 37°C), provided your biomolecules are stable at that temperature.
-
Q2: I am observing significant side products or smearing on my gels after the click reaction. What could be the cause?
The appearance of side products or smearing often points to issues with catalyst-induced damage to biomolecules or non-specific reactions.
Troubleshooting Steps:
-
Biomolecule Degradation: Copper ions, especially in the presence of a reducing agent, can generate reactive oxygen species (ROS) that may lead to the degradation of proteins or nucleic acids.
-
Minimize Reaction Time: Optimize your reaction to be as short as possible.
-
Use a Ligand: A chelating ligand like THPTA not only stabilizes Cu(I) but also sequesters the copper ion, reducing its damaging effects on biomolecules.[3]
-
Lower Copper Concentration: While sufficient catalyst is needed, excessive copper can increase the likelihood of biomolecule damage. Typical concentrations range from 50 µM to 1 mM.
-
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes, leading to dimers.
-
Degas Solutions: Removing dissolved oxygen from your reaction buffer can minimize this side reaction.
-
Sufficient Reducing Agent: Maintaining a sufficient concentration of sodium ascorbate helps to keep the copper in the Cu(I) state and suppresses oxidative side reactions.
-
-
Non-Specific Binding: In complex biological samples like cell lysates, the azide or alkyne probe may non-specifically interact with other biomolecules.
-
Blocking: Ensure adequate blocking steps are included in your protocol if you are working with complex mixtures.
-
Stringent Washes: Use stringent wash buffers to remove non-covalently bound reagents.
-
Q3: The click reaction solution in my PARP assay did not turn faintly blue. What does this indicate?
In some established protocols for PARP activity screening using 6-alkyne-NAD+, the click reaction solution should appear faintly blue.[4]
Troubleshooting Steps:
-
Incorrect Order of Addition: The order in which reagents are added can be critical. Ensure you are following the protocol precisely. It is often recommended to pre-mix the copper sulfate (B86663) and the ligand before adding them to the reaction mixture containing the alkyne and azide. The reducing agent (sodium ascorbate) is typically added last to initiate the reaction.[2]
-
Insufficient Mixing: Ensure all components are thoroughly mixed after each addition.
-
Degraded TCEP Solution: If TCEP is used as a reducing agent, ensure it is fresh and potent, as it can be oxidized by air.[4]
Q4: Are there any known stability issues with this compound?
While specific stability data for this compound is not extensively published, general knowledge about NAD+ analogs and modified nucleotides can provide guidance.
-
pH Sensitivity: Natural NAD+ is susceptible to degradation, particularly in basic solutions.[1] It is advisable to store and use this compound in buffers with a pH around 7-8.
-
Enzymatic Degradation: In cellular or lysate-based experiments, endogenous enzymes such as phosphodiesterases or NAD-consuming enzymes (e.g., CD38) could potentially degrade the analog.[5] The stability of NAD+ can be improved by using stabilization chemicals that inactivate these enzymes.[5]
-
Storage: For long-term storage, it is recommended to keep this compound as a lyophilized powder or in a suitable buffer at -20°C or -80°C, protected from light and moisture.
Experimental Protocols & Data
General Protocol for CuAAC Bioconjugation
This is a representative protocol for labeling an azide-modified protein with this compound-labeled PARP1. Concentrations and incubation times may require optimization for your specific application.
Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| Azide-modified Protein | 1 mg/mL | PBS, pH 7.4 |
| This compound-PARP1 | 1 mg/mL | PBS, pH 7.4 |
| Copper (II) Sulfate (CuSO₄) | 20 mM | Water |
| THPTA (ligand) | 50 mM | Water |
| Sodium Ascorbate | 100 mM | Water (Prepare Fresh) |
Reaction Setup (Final Volume: 100 µL):
-
To a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound-labeled PARP1.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. For a final copper concentration of 1 mM, you would use a 5-fold excess of ligand (5 mM final concentration).
-
Add the copper/ligand mixture to the reaction tube.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Gently mix and incubate at room temperature for 1 hour.
PARP Activity Screening Assay (PASTA) Click Reaction
This protocol is adapted from a published method for detecting PARP activity.[4]
Reagent Concentrations for Click Reaction:
| Reagent | Final Concentration |
| TBTA (ligand) | 100 µM |
| CuSO₄ | 1 mM |
| Biotin-N₃ | 100 µM |
| TCEP | 1 mM |
Procedure:
-
After the enzymatic reaction where PARP incorporates 6-alkyne-NAD+, wash the plate 3 times with 1x PBST and 1 time with 1x PBS.
-
Add 50 µL of the click reaction solution (containing TBTA, CuSO₄, Biotin-N₃, and TCEP) to each well.
-
Incubate at 30°C for 30 minutes.
-
Proceed with washing and detection steps.
Visualized Workflows and Logic
Caption: General experimental workflow for labeling PARP1 with this compound and subsequent detection via click chemistry.
Caption: A decision tree for troubleshooting low product yield in this compound click chemistry reactions.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 6-Alkyne-F-araNAD Labeling with CD38 Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Alkyne-F-araNAD for labeling the multifunctional ectoenzyme CD38, with a focus on validation using catalytically inactive mutants. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of this mechanism-based labeling approach.
CD38 is a type II transmembrane glycoprotein (B1211001) with dual roles as a receptor and an enzyme.[1] It plays a crucial part in various physiological and pathological processes by catalyzing the synthesis of calcium-mobilizing second messengers, such as cyclic ADP-ribose (cADPR) from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2] Given its significant roles, particularly its high expression on the surface of hematological malignant cells, CD38 has emerged as a key therapeutic target.[3][4]
The development of specific probes to monitor CD38 expression and activity is paramount for both basic research and clinical applications. This compound is a mechanism-based probe designed to covalently label catalytically active CD38.[5][6] Its alkyne handle allows for versatile downstream applications through "click chemistry," enabling the attachment of various reporter molecules, such as fluorophores.[5] A critical aspect of validating such a probe is to demonstrate its specificity for the enzyme's catalytic activity. This is effectively achieved by using catalytically inactive mutants of CD38.
Validation of Specificity: Wild-Type vs. Catalytically Inactive CD38 Mutants
The core principle behind validating this compound lies in its mechanism of action. The probe is a "suicide substrate," meaning it is processed by the catalytically active site of CD38, leading to the formation of a stable, covalent bond with a key catalytic residue, glutamate (B1630785) 226 (E226).[7] Consequently, a mutant CD38 where this residue is altered, for instance, to aspartate (E226D), should not be labeled.
Experimental evidence confirms this principle. Studies have shown that while wild-type CD38 is efficiently labeled by this compound (often visualized by subsequent click chemistry with a fluorescent azide), the E226D mutant shows no labeling.[5] This differential labeling provides unequivocal evidence for the probe's specificity for the enzymatic function of CD38.
Comparison of CD38 Labeling Methods
While this compound offers high specificity and versatility, several other methods exist for labeling CD38. The table below provides a comparative overview of the most common approaches.
| Labeling Method | Principle | Advantages | Disadvantages | Validation with Mutants |
| This compound | Mechanism-based covalent labeling of the active site. | High specificity for active enzyme; alkyne handle allows for versatile reporter attachment via click chemistry.[5] | Requires catalytically active enzyme; multi-step process (labeling then click reaction). | Essential for validation; no labeling of catalytically inactive mutants (e.g., E226D).[5] |
| Fluorescently Labeled Antibodies (e.g., Daratumumab) | Antibody binding to a specific epitope on CD38. | High specificity for the protein; can be used for in vivo imaging.[1] | May not distinguish between active and inactive enzyme; large size can cause steric hindrance. | Not typically used for validating enzymatic activity; will bind to both wild-type and catalytically inactive mutants if the epitope is present. |
| GFP-Fusion Proteins | Genetic fusion of Green Fluorescent Protein (GFP) to CD38. | Allows for live-cell imaging of protein expression and localization. | Overexpression can lead to artifacts; does not provide information on enzymatic activity. | Not applicable for validating activity-based probes. |
| Other Small-Molecule Probes (e.g., Rh-6-(F-araNAD), SR101–F-araNMN) | Mechanism-based covalent labeling with a pre-attached fluorophore. | Direct visualization without a secondary reaction.[7] | Fluorophore is fixed, limiting experimental flexibility. | Similar to this compound, no labeling of inactive mutants.[7] |
Experimental Protocols
Protocol 1: Labeling of Purified CD38 with this compound
-
Protein Preparation: Obtain purified wild-type (wt) CD38 and E226D mutant CD38.
-
Labeling Reaction:
-
In separate microcentrifuge tubes, incubate 5 µM of wt CD38 and E226D mutant CD38 with 10 µM this compound.
-
The reaction buffer can be a standard phosphate-buffered saline (PBS), pH 7.4.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry:
-
To each reaction, add a fluorescent azide (B81097) (e.g., Rhodamine-Azide, Rh-N3) at a final concentration of 50 µM.
-
Add the click chemistry catalyst system (e.g., copper (II) sulfate (B86663) and a reducing agent like sodium ascorbate).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Resolve the reaction mixtures by SDS-PAGE.
-
Visualize the fluorescently labeled protein using an in-gel fluorescence scanner.
-
Subsequently, stain the gel with Coomassie Blue to visualize the total protein.
-
Protocol 2: Labeling of CD38 on Live Cells
-
Cell Culture: Culture cells expressing CD38 (e.g., RA-treated HL-60 cells) and control cells (e.g., untreated HL-60 cells or cells expressing the E226D mutant).
-
Labeling:
-
Click Chemistry:
-
Perform the click reaction as described in Protocol 1, using cell-compatible reagents.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity.
-
Alternatively, lyse the cells and analyze the lysates by in-gel fluorescence as in Protocol 1.
-
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: CD38 signaling and labeling mechanism.
Caption: Workflow for validating this compound labeling.
References
- 1. 64Cu-labeled daratumumab F(ab′)2 fragment enables early visualization of CD38-positive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoclonal antibodies targeting CD38 in hematological malignancies and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based small molecule probes for labeling CD38 on live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: 6-Alkyne-F-araNAD vs. SR101-F-araNMN for Intracellular CD38 Labeling
For researchers, scientists, and drug development professionals investigating the multifaceted roles of CD38, precise intracellular localization is crucial. This guide provides an objective comparison of two prominent chemical probes, 6-Alkyne-F-araNAD and SR101-F-araNMN, for the specific labeling of intracellular CD38, supported by experimental data and detailed protocols.
The ectoenzyme CD38 is a key regulator of cellular NAD+ levels and calcium signaling, making it a significant target in immunology and oncology.[1][2] While traditionally viewed as a cell surface protein, evidence suggests its presence and activity within intracellular compartments.[3] Distinguishing between extracellular and intracellular pools of CD38 is therefore essential for understanding its complete biological function. This comparison focuses on a powerful two-probe strategy that leverages the distinct properties of this compound and SR101-F-araNMN to selectively visualize intracellular CD38.
Probing the Interior: A Tale of Two Molecules
The core of this methodology lies in the sequential use of a cell-impermeable "blocking" probe and a cell-permeable "labeling" probe. This compound serves as the former, and SR101-F-araNMN as the latter. Both are mechanism-based probes that covalently bind to the active site (Glu226) of catalytically active CD38.[4][5]
This compound is a non-fluorescent, cell-impermeable molecule.[4] Its utility stems from its ability to selectively and irreversibly bind to CD38 on the outer surface of the plasma membrane, effectively masking it from subsequent labeling attempts.[4]
SR101-F-araNMN , in contrast, is a fluorescent, cell-permeable probe.[3] The conjugation of the fluorophore SR101 to F-araNMN allows it to cross the cell membrane and label catalytically active CD38 within the cell.[4]
By first treating cells with this compound to block extracellular CD38, any subsequent fluorescence signal from the addition of SR101-F-araNMN can be attributed specifically to the intracellular population of the enzyme.[4]
Performance Data: A Quantitative Look
Experimental data from studies on human leukemia (HL-60) and lymphoma (Raji) cell lines provide quantitative insights into the distribution of catalytically active CD38.
| Cell Line | Total CD38 Labeling (SR101-F-araNMN alone) | Intracellular CD38 Labeling (this compound then SR101-F-araNMN) | Percentage of Intracellular CD38 | Reference |
| RA-treated HL-60 | Strong plasma membrane fluorescence | Weak intracellular fluorescence | ~6.5% | [4][6] |
| Raji | Strong plasma membrane fluorescence | Very weak cytoplasmic and nuclear fluorescence | ~4.2% | [4] |
These findings, derived from in-gel fluorescence analysis, indicate that in these cell lines, the vast majority of catalytically active CD38 is located on the plasma membrane.[4][6]
Experimental Protocols
The following is a detailed methodology for the sequential labeling of intracellular CD38, based on established protocols.[4]
Materials:
-
This compound
-
SR101-F-araNMN
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest (e.g., HL-60, Raji)
-
Confocal microscope
Protocol:
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS to the desired concentration.
-
Blocking of Extracellular CD38: Add this compound to the cell suspension to a final concentration of 10 µM. Incubate at room temperature for 8 minutes. This step allows the cell-impermeable probe to bind to CD38 on the cell surface.
-
Washing: Wash the cells once with PBS to remove unbound this compound.
-
Labeling of Intracellular CD38: Resuspend the washed cells in PBS. Add SR101-F-araNMN to a final concentration of 10 µM. Incubate at room temperature for 8 minutes.
-
Final Wash: Wash the cells with PBS to remove unbound SR101-F-araNMN.
-
Imaging: Resuspend the final cell pellet in an appropriate buffer for imaging. Visualize the intracellular fluorescence using a confocal microscope.
Visualizing the Strategy and Pathway
To better understand the experimental logic and the biological context, the following diagrams illustrate the workflow and the central role of CD38 in cellular signaling.
Conclusion
The combination of this compound and SR101-F-araNMN provides a robust and specific method for the visualization of catalytically active intracellular CD38. The non-fluorescent, cell-impermeable nature of this compound makes it an effective tool for blocking extracellular signals, thereby allowing for the unambiguous detection of intracellular CD38 by the fluorescent, cell-permeable SR101-F-araNMN. The experimental data suggests that for the cell lines tested, the majority of active CD38 resides on the plasma membrane. This two-probe strategy offers a significant advantage over methods that do not differentiate between the extra- and intracellular pools of this important enzyme, enabling a more nuanced understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-based small molecule probes for labeling CD38 on live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing CD38 cellular localization using a cell permeable, mechanism-based fluorescent small-molecule probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism-based small molecule probes for labeling CD38 on live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing CD38 Cellular Localization Using a Cell Permeable, Mechanism-Based Fluorescent Small-Molecule Probe - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CD38 Inhibition: A Comparative Guide to Alternatives for 6-Alkyne-F-araNAD
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of CD38, a critical enzyme in NAD+ metabolism and calcium signaling, is of paramount importance. While 6-Alkyne-F-araNAD has served as a valuable research tool, a diverse landscape of alternative inhibitors has emerged, offering a range of mechanisms and therapeutic potential. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic research and development decisions.
Unveiling the Alternatives: A Spectrum of CD38 Inhibitors
The alternatives to this compound for CD38 inhibition can be broadly categorized into small molecules and monoclonal antibodies. Small molecule inhibitors are further classified based on their chemical scaffolds and mechanism of action, including NAD+ analogs, flavonoids, and various heterocyclic compounds. Monoclonal antibodies, on the other hand, offer high specificity by targeting distinct epitopes on the CD38 protein.
Quantitative Comparison of CD38 Inhibitors
The following table summarizes the inhibitory potency of various alternatives to this compound against human and mouse CD38. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor Class | Inhibitor | Target Species | Potency (IC50/Ki) | Mechanism of Action | Reference(s) |
| NAD+ Analog (Covalent) | Nicotinamide Riboside (NR) | Human | Covalent Inactivator | Covalent | [1] |
| NAD+ Analog (Non-Covalent) | carba-NAD | Human | Ki: 148 µM | Competitive | [2] |
| Flavonoid | Quercetin | Human | IC50: 16.4 µM | Competitive | [3] |
| Apigenin | Human | IC50: ~25 µM | Competitive | [3] | |
| Luteolinidin | Human | IC50 < 10 µM | Not specified | [4] | |
| Kuromanin | Human | IC50 < 10 µM | Not specified | [4] | |
| Heterocyclic Compound | Compound 78c | Human | IC50: 7.3 nM | Uncompetitive | [5][6] |
| Mouse | IC50: 1.9 nM | Uncompetitive | [5][6] | ||
| MK-0159 | Human | IC50: 22 nM | Not specified | ||
| Mouse | IC50: 3 nM | Not specified | |||
| Rat | IC50: 70 nM | Not specified | |||
| Monoclonal Antibody | Isatuximab | Human | Inhibits cyclase activity | Allosteric | [7] |
| Daratumumab | Human | Partial inhibition of cyclase activity | Not specified | [7] |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams, generated using the DOT language, illustrate the core CD38 signaling pathway and a typical experimental workflow for screening CD38 inhibitors.
Caption: CD38 Signaling Pathway. This diagram illustrates the dual role of CD38 as an ecto-enzyme and its intracellular functions. Extracellularly, it hydrolyzes NAD+ and NMN. Intracellularly, its cyclase activity generates the second messenger cADPR, which mobilizes calcium from the endoplasmic reticulum via ryanodine receptors, leading to various downstream cellular effects. CD38 also regulates the availability of NAD+ for other enzymes like SIRT1 and PARPs.
Caption: Experimental Workflow for CD38 Inhibitor Screening. This flowchart outlines the key steps in a typical fluorescence-based assay to screen for CD38 inhibitors. The process involves preparing reagents, setting up the reaction plate, pre-incubating the enzyme with potential inhibitors, initiating the reaction by adding the substrate, and measuring the enzymatic activity kinetically to determine the inhibitory potency.
Detailed Experimental Protocols
1. CD38 Hydrolase Activity Assay
This protocol is adapted from commercially available kits and published literature and measures the NAD+ glycohydrolase activity of CD38.[8][9][10]
-
Materials:
-
Recombinant human or mouse CD38 enzyme
-
CD38 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: 1,N6-etheno-NAD+ (ε-NAD+)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)
-
-
Procedure:
-
Prepare a reaction master mix containing CD38 Assay Buffer and CD38 enzyme to the desired final concentration.
-
Add the desired concentration of the test compound or vehicle control to the wells of the 96-well plate.
-
Add the CD38 enzyme master mix to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the ε-NAD+ substrate to each well. The final concentration of ε-NAD+ is typically in the low micromolar range.
-
Immediately begin kinetic measurement of the fluorescence intensity at 37°C for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the CD38 hydrolase activity.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. CD38 Cyclase Activity Assay
This protocol measures the ADP-ribosyl cyclase activity of CD38.[11][12][13]
-
Materials:
-
Recombinant human or mouse CD38 enzyme
-
CD38 Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Substrate: Nicotinamide Guanine Dinucleotide (NGD+)
-
Test compounds
-
96-well black, flat-bottom plate
-
Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)
-
-
Procedure:
-
Follow the same initial steps as the hydrolase activity assay for preparing the master mix, adding test compounds, and pre-incubation.
-
Initiate the reaction by adding the NGD+ substrate to each well. The final concentration of NGD+ is typically in the micromolar range.
-
Immediately begin kinetic measurement of the fluorescence intensity at 37°C for 30-60 minutes. The product of the cyclase reaction, cyclic GDP-ribose (cGDPR), is fluorescent.
-
The rate of increase in fluorescence is proportional to the CD38 cyclase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the hydrolase assay.
-
Conclusion
The landscape of CD38 inhibitors extends far beyond this compound, offering a rich toolkit for researchers. Small molecules like the highly potent uncompetitive inhibitor compound 78c and various flavonoids provide diverse chemical scaffolds for further development. Monoclonal antibodies such as isatuximab and daratumumab have already demonstrated clinical efficacy, highlighting the therapeutic potential of targeting CD38. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, with considerations for mechanism of action, potency, and selectivity. The provided data, pathway diagrams, and experimental protocols serve as a valuable resource to guide the selection and evaluation of the most appropriate CD38 inhibitor for your research needs.
References
- 1. Darzalex (daratumumab) vs Sarclisa (isatuximab) | Everyone.org [everyone.org]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid Apigenin Is an Inhibitor of the NAD+ase CD38: Implications for Cellular NAD+ Metabolism, Protein Acetylation, and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as inhibitors of human CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The calcium signaling enzyme CD38 - a paradigm for membrane topology defining distinct protein functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. abcam.cn [abcam.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
Comparative Analysis of Clickable NAD+ Analogs for Studying ADP-Ribosylation
A Guide for Researchers in Cellular Signaling and Drug Development
The study of protein ADP-ribosylation, a critical post-translational modification regulating DNA repair, transcription, and cell death, has been significantly advanced by the development of bioorthogonal NAD+ analogs. These "clickable" analogs, featuring alkyne or azide (B81097) handles, enable the detection, visualization, and enrichment of proteins targeted by ADP-ribosyltransferases (ARTs), such as the poly(ADP-ribose) polymerase (PARP) family. This guide provides a comparative analysis of prominent clickable NAD+ analogs, offering experimental data to inform the selection of the most suitable tool for specific research applications.
Overview of Clickable NAD+ Analogs
Clickable NAD+ analogs are designed with minimal modifications to the parent NAD+ molecule to ensure they are recognized as substrates by NAD+-consuming enzymes. The bioorthogonal handle (typically a terminal alkyne or azide) is strategically placed on the adenine (B156593) or ribose moiety. This handle allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.
The primary categories of clickable NAD+ analogs are distinguished by the position of the clickable moiety:
-
Adenine-Modified Analogs: The clickable group is attached to the adenine ring, commonly at the C2, N6, or C8 positions.
-
Ribose-Modified Analogs: The clickable group is attached to one of the ribose sugar rings, for instance, at the 3'-position of the adenosine (B11128) or nicotinamide (B372718) ribose.
The choice of analog can significantly impact experimental outcomes due to differences in enzyme kinetics, cell permeability, and target specificity.
Quantitative Performance Comparison
The efficacy of a clickable NAD+ analog is determined by how efficiently it is utilized by the target enzyme compared to the native NAD+. The following tables summarize key kinetic parameters for several widely used analogs with PARP-1, the most abundant and well-studied PARP family member.
Table 1: Kinetic Parameters of Adenine-Modified NAD+ Analogs with PARP-1
| Analog | Modification Position | Km (μM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |
| Native NAD+ | - | 38.0 | 4.9 | 129 | [1] |
| 6-alkyne-NAD+ | Adenine N6 | 130.0 | 1.4 | 10.8 | [1] |
| 8-alkyne-NAD+ | Adenine C8 | 170.0 | 0.05 | 0.3 | [1] |
Analysis: Data clearly indicates that 6-alkyne-NAD+ is a significantly more efficient substrate for PARP-1 than 8-alkyne-NAD+ . While its catalytic efficiency (kcat/Km) is approximately 12-fold lower than that of native NAD+, it is robust enough for labeling automodified PARP-1 and its substrates[1]. The poor performance of 8-alkyne-NAD+ suggests that modification at the C8 position creates steric hindrance within the PARP-1 active site[1].
Table 2: Kinetic Parameters of Ribose-Modified NAD+ Analog with PARP-1
| Analog | Modification Position | Km (μM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |
| Native NAD+ | - | 212.9 | 26.0 | 122.1 | [2] |
| ADO-3′-N3-NAD+ | Adenosine Ribose 3' | 524.8 | 3.8 | 7.2 | [2] |
Analysis: ADO-3′-N3-NAD+ is a functional substrate for PARP-1, albeit with a lower catalytic efficiency compared to native NAD+. Its key advantage lies in its remarkable specificity.
Isoform Specificity: The Case of ADO-3′-N3-NAD+
A significant challenge in studying PARP biology is the functional overlap among the 17 PARP family members. Most clickable analogs are utilized by multiple PARPs. However, ADO-3′-N3-NAD+ has demonstrated unexpected and high specificity for PARP-1.
Experimental Data: In comparative assays, ADO-3′-N3-NAD+ showed considerable substrate activity for PARP-1 but had very weak or no activity with PARP-2, PARP-5a, and PARP-10[2][3]. This was confirmed in cell-based experiments using PARP-1 knockout (KO) cell lysates. While other analogs like NR-3′-N3-NAD+ still produced significant labeling in PARP-1 KO lysates (indicating use by other PARPs), labeling by ADO-3′-N3-NAD+ was almost completely abolished[2]. This unique specificity makes it an invaluable tool for dissecting the exclusive functions of PARP-1.
Experimental Methodologies and Workflows
The utility of these analogs is realized through downstream applications. Below are detailed protocols for two common experimental workflows: in-gel fluorescence visualization and proteomic identification of substrate proteins.
General Experimental Workflow
The overall process for identifying target proteins of an ADP-ribosyltransferase using clickable NAD+ analogs follows a consistent workflow.
Protocol 1: In-Gel Fluorescence Visualization
This method allows for the rapid visualization of ADP-ribosylated proteins.
-
Labeling Reaction:
-
Prepare a reaction mixture (e.g., 20 µL total volume) containing: 10X reaction buffer (500 mM Tris-HCl pH 8.0, 40 mM MgCl₂, 2.5 M NaCl), cell lysate (2 mg/mL final concentration), recombinant PARP-1 (e.g., 0.08 µM), an activator like salmon sperm DNA (ssDNA, 25 µg/mL), and the clickable NAD+ analog (e.g., 50 µM 6-alkyne-NAD+).
-
Incubate at 30°C for 30-60 minutes.
-
-
Click Reaction:
-
To the labeling reaction, add the following pre-mixed CuAAC reagents: 1 µL of 5 mM fluorescent azide (e.g., Rhodamine-Azide), 1 µL of 50 mM sodium ascorbate (B8700270) (freshly prepared), 3 µL of 10 mM THPTA, and 1 µL of 10 mM CuSO₄.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate proteins on a Bis-Tris gel.
-
Scan the gel using a fluorescence imager (e.g., at the appropriate excitation/emission wavelengths for rhodamine)[4].
-
Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize total protein loading[1].
-
Protocol 2: Affinity Purification and Proteomic Identification
This protocol is used to enrich and identify the substrates of a specific ART.
-
Labeling Reaction:
-
Perform a scaled-up labeling reaction as described in Protocol 1 (e.g., 100-200 µL).
-
-
Click Reaction:
-
Perform the click reaction as in Protocol 1, but substitute the fluorescent azide with an azide-biotin conjugate (e.g., Biotin-PEG4-Azide at 100 µM final concentration)[2].
-
-
Protein Precipitation and Solubilization:
-
Precipitate the proteins using a chloroform/methanol extraction to remove lipids and other interfering substances.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Affinity Purification:
-
Incubate the resolubilized proteins with high-capacity streptavidin agarose (B213101) beads for 2-4 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively under denaturing conditions (e.g., with solutions containing 1-2% SDS, 8 M urea, and high salt concentrations) to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Wash the beads with a proteomics-grade buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Perform on-bead reduction, alkylation, and tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the substrate proteins[5].
-
PARP1 Signaling Pathway Context
Clickable NAD+ analogs are instrumental in studying the role of PARP1 in the DNA damage response (DDR). Upon detecting a DNA strand break, PARP1 binds to the damaged site and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, creating a signaling hub that recruits DNA repair factors.
Conclusion and Recommendations
The selection of a clickable NAD+ analog should be guided by the specific goals of the experiment.
-
For general-purpose labeling of PARP substrates in vitro or in cell lysates, 6-alkyne-NAD+ is a reliable and well-characterized choice with robust performance[1][5].
-
For studies requiring the specific analysis of PARP-1 activity in the presence of other active PARP isoforms, the highly specific ADO-3′-N3-NAD+ is the superior tool[2][6][7].
-
Researchers should avoid 8-alkyne-NAD+ for PARP-1 studies due to its poor substrate efficiency[1].
The methodologies provided herein, coupled with the quantitative data, offer a framework for researchers to effectively employ these powerful chemical biology tools to unravel the complexities of ADP-ribosylation in health and disease.
References
- 1. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of an NAD+ analogue with enhanced specificity for PARP1 | Semantic Scholar [semanticscholar.org]
- 7. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of 6-Alkyne-F-araNAD: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management of specialized chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 6-Alkyne-F-araNAD, a compound utilized in advanced biochemical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Core Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound in either solid or solution form.[1][4]
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat is required to protect from accidental splashes.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3]
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[3][4]
II. Quantitative Data Summary for Analogous Compounds
The following table summarizes key safety and disposal parameters based on information for similar alkyne-containing fluorescent dyes and laboratory chemicals. This data should be considered as a guideline in the absence of specific data for this compound.
| Parameter | Guideline | Source(s) |
| Potential Hazards | May be harmful if swallowed or inhaled. May cause skin and eye irritation. Very toxic to aquatic life with long-lasting effects.[1][3][5] | [1][3] |
| Primary Disposal Route | Approved chemical waste disposal service.[1][2] | [1][2] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand) and collect for hazardous waste disposal.[1] | [1] |
| Container Fullness Limit | Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[6][7] | [6][7] |
III. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and associated waste is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][6] Do not pour down the drain. [2][8][9]
1. Waste Segregation: Proper segregation is the foundational step in safe chemical waste disposal.[1]
-
Solid Waste: Collect all contaminated disposables such as gloves, pipette tips, weigh boats, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1][6]
-
Liquid Waste: Unused solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware should be collected in a compatible, leak-proof, and sealable liquid waste container.[1][6]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-proof sharps container.[4]
2. Waste Container Labeling: All waste containers must be clearly and accurately labeled.[1][6]
-
Use a hazardous waste tag provided by your institution.[10]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations.[10]
-
List all other components of the waste, including solvents and their approximate concentrations.
3. Storage of Waste: Store waste containers in a designated and secure area within the laboratory, away from incompatible materials.[6] Do not store hazardous waste in public areas like hallways.[10]
4. Arranging for Disposal: Once the waste container is full (or approaching the designated holding time limit), contact your institution's EHS office to arrange for pickup and proper disposal.[4][6]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1] For solid spills, carefully sweep up the material to avoid creating dust.[2][11]
-
Collect: Using appropriate tools (e.g., non-sparking scoops), carefully collect the absorbed material and any contaminated solids.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.[1]
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. nems.nih.gov [nems.nih.gov]
- 10. mwcog.org [mwcog.org]
- 11. docs.aatbio.com [docs.aatbio.com]
Essential Safety and Operational Guidance for Handling 6-Alkyne-F-araNAD
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 6-Alkyne-F-araNAD. As a dedicated partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations. The following procedural guidance is designed to directly address your operational questions and build a foundation of trust in our commitment to laboratory safety.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1][2] | Protects against splashes, projectiles, and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves are recommended for splash protection. For prolonged or immersive contact, consider laminate film gloves. Always inspect gloves for integrity before use and replace them frequently.[1] | Provides a critical barrier against skin contact. Different glove materials offer varying levels of protection. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. For larger quantities or significant splash risk, a chemical-resistant apron is advised.[1][3] | Protects skin from accidental splashes and contact. Natural fiber clothing is preferable to synthetics, which can melt and adhere to the skin in case of a fire.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA approved respirator may be necessary.[4] | Minimizes the inhalation of any potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly and has a current inspection certification.
-
Ensure that a spill kit appropriate for flammable or reactive compounds is readily accessible.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
To the best of current knowledge, the hazards of this material have not been thoroughly investigated; therefore, handle all chemicals with caution.[5]
-
Avoid the formation of dust and aerosols.[5] Do not breathe vapors, mist, or gas.[5]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[1]
-
Avoid contact with heat, sparks, open flames, and other ignition sources.[1]
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for safely handling a potent chemical compound like this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
